molecular formula C15H16 B1294649 Di-p-tolylmethane CAS No. 4957-14-6

Di-p-tolylmethane

Cat. No.: B1294649
CAS No.: 4957-14-6
M. Wt: 196.29 g/mol
InChI Key: HZAWPPRBCALFRN-UHFFFAOYSA-N
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Description

Di-p-tolylmethane is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
The exact mass of the compound Di-p-tolylmethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93789. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Di-p-tolylmethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-p-tolylmethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)methyl]benzene
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InChI

InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWPPRBCALFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90197852
Record name 1-Methyl-4-[(4-methylphenyl)methyl]benzene
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Molecular Weight

196.29 g/mol
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CAS No.

4957-14-6
Record name 4,4′-Dimethyldiphenylmethane
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Record name Methane, di-p-tolyl-
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Record name Di-p-tolylmethane
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Record name 1-Methyl-4-[(4-methylphenyl)methyl]benzene
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Foundational & Exploratory

Di-p-tolylmethane (CAS RN: 4957-14-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolylmethane, with the CAS registry number 4957-14-6, is an aromatic hydrocarbon characterized by a central methane carbon atom bonded to two p-tolyl groups. Its chemical formula is C15H16, and it has a molecular weight of 196.29 g/mol .[1] This compound is also known by several synonyms, including 4,4'-dimethyldiphenylmethane and bis(4-methylphenyl)methane.[1][2] This technical guide provides a detailed overview of the core properties, synthesis, and spectral data of di-p-tolylmethane, with a particular focus on its relevance, or lack thereof, in the field of drug development.

Core Properties

The physical and chemical properties of di-p-tolylmethane are summarized in the tables below, providing a consolidated resource for laboratory and research applications.

Physical Properties
PropertyValueSource(s)
AppearanceWhite or colorless to light yellow powder, lump, or clear liquid[3]
Melting Point29 °C[4]
Boiling Point150 °C at 10 mmHg[4]
Density0.98 g/cm³[4]
SolubilityInsoluble in water; soluble in organic solvents[3]
Refractive Index1.5458 (estimate)[4]
Chemical and Computational Properties
PropertyValueSource(s)
Molecular FormulaC15H16[1]
Molecular Weight196.29 g/mol [1]
IUPAC Name1-methyl-4-(4-methylbenzyl)benzene[2]
InChI KeyHZAWPPRBCALFRN-UHFFFAOYSA-N[2]
Canonical SMILESCC1=CC=C(C=C1)CC2=CC=C(C=C2)C[3]
XLogP3-AA4.6[5]
Rotatable Bond Count2[3]
Heavy Atom Count15[3]

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation

Reaction Principle: The Lewis acid catalyst activates the benzylating agent, generating a benzyl carbocation. This electrophile is then attacked by the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product, di-p-tolylmethane, being a significant component.

General Experimental Protocol:

  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a gas trap, and a dropping funnel. The apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

  • Reagent Preparation: Anhydrous aluminum chloride is suspended in an excess of dry toluene within the reaction flask, which is cooled in an ice bath.

  • Addition of Alkylating Agent: Benzyl chloride is added dropwise to the stirred toluene-catalyst mixture over a period of 30-60 minutes, maintaining a low temperature (0-5 °C).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction is quenched by carefully pouring the mixture over ice and water, followed by the addition of hydrochloric acid to dissolve the aluminum salts. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The crude product can be purified by vacuum distillation to remove unreacted starting materials and lower-boiling isomers. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.

Mandatory Visualizations

Synthesis Workflow via Friedel-Crafts Alkylation

G Synthesis of Di-p-tolylmethane cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product toluene Toluene reaction_mixture Reaction Mixture in Inert Atmosphere toluene->reaction_mixture benzyl_chloride Benzyl Chloride benzyl_chloride->reaction_mixture catalyst AlCl₃ (catalyst) catalyst->reaction_mixture quench Quenching with Ice/HCl reaction_mixture->quench extraction Solvent Extraction quench->extraction drying Drying extraction->drying purification Vacuum Distillation/ Recrystallization drying->purification product Di-p-tolylmethane purification->product

Caption: A generalized workflow for the synthesis of di-p-tolylmethane via Friedel-Crafts alkylation.

Di-p-tolylmethane as a Chemical Scaffold

G Di-p-tolylmethane as a Potential Scaffold cluster_modification Chemical Modifications cluster_derivatives Derivative Library cluster_screening Biological Screening cluster_hit Hit Identification scaffold Di-p-tolylmethane (Core Structure) modification1 Functionalization of Aromatic Rings scaffold->modification1 modification2 Modification of Methylene Bridge scaffold->modification2 derivatives Library of Analogs modification1->derivatives modification2->derivatives screening High-Throughput Screening derivatives->screening hit_compound Bioactive 'Hit' Compound screening->hit_compound

Caption: Conceptual workflow illustrating the use of a core scaffold like di-p-tolylmethane in drug discovery.

Spectral Data

Mass Spectrometry

The mass spectrum of di-p-tolylmethane is available through the NIST WebBook.[4] The spectrum would be expected to show a molecular ion peak (M+) at m/z = 196, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage at the methylene bridge.

Infrared (IR) Spectroscopy

An infrared spectrum for di-p-tolylmethane is also available on the NIST WebBook.[2] Key characteristic absorptions would include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1600 cm⁻¹ and ~1450-1500 cm⁻¹

  • C-H bending (aromatic, para-disubstituted): A strong absorption in the region of 800-840 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra were not found in the initial searches, the expected signals for ¹H and ¹³C NMR can be predicted based on the structure of di-p-tolylmethane.

  • ¹H NMR:

    • A singlet for the two methyl groups (Ar-CH₃) at approximately 2.3 ppm.

    • A singlet for the methylene bridge protons (-CH₂-) at approximately 3.9 ppm.

    • Two doublets in the aromatic region (approximately 7.0-7.2 ppm) corresponding to the ortho and meta protons on the para-substituted rings.

  • ¹³C NMR:

    • A signal for the methyl carbons.

    • A signal for the methylene carbon.

    • Four signals for the aromatic carbons, reflecting the symmetry of the molecule.

Relevance in Drug Development

Despite a thorough search of the scientific literature, there is no significant evidence to suggest that di-p-tolylmethane itself possesses notable biological activity or is a key molecule in drug development pipelines. Searches for its application in medicinal chemistry or as a scaffold for bioactive compounds did not yield specific results.[8]

However, the diphenylmethane core is a structural motif present in some biologically active compounds. It is plausible that di-p-tolylmethane could serve as a starting material or a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The methyl groups on the phenyl rings could be further functionalized to introduce a variety of substituents, allowing for the generation of a library of derivatives for biological screening. This concept is illustrated in the second diagram. Nevertheless, at present, di-p-tolylmethane remains a compound of primary interest for its chemical properties and as a synthetic intermediate rather than for any known direct biological function.

References

Physical and chemical properties of 4,4'-dimethyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyldiphenylmethane, also known by its synonyms bis(4-methylphenyl)methane and 4,4'-ditolylmethane, is an organic compound of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral data. The information is intended to serve as a foundational resource for professionals engaged in chemical synthesis, materials science, and drug discovery.

Chemical and Physical Properties

4,4'-Dimethyldiphenylmethane is a diarylmethane compound. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 4,4'-Dimethyldiphenylmethane

PropertyValueReference
CAS Number 4957-14-6[1]
Molecular Formula C₁₅H₁₆[1]
Molecular Weight 196.29 g/mol [1]
Appearance Data not available
Melting Point 29 °C[1]
Boiling Point 302 °C[1]
Solubility Data not available
Density Data not available

Table 2: Spectroscopic Data of 4,4'-Dimethyldiphenylmethane

Spectroscopic TechniqueKey Data PointsReference
Infrared (IR) Spectroscopy A vapor phase IR spectrum is available.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data not available in the initial search.
Mass Spectrometry (MS) Data not available in the initial search.

Synthesis of 4,4'-Dimethyldiphenylmethane

The synthesis of 4,4'-dimethyldiphenylmethane, often referred to as ditolyl methane in synthetic literature, can be achieved through the reaction of toluene with formaldehyde. The following is a general experimental protocol based on available literature.

Experimental Protocol: Synthesis of Ditolyl Methane

Objective: To synthesize 4,4'-dimethyldiphenylmethane by the reaction of toluene with formaldehyde.

Materials:

  • Toluene

  • Solid formaldehyde polymer (paraformaldehyde)

  • Concentrated sulfuric acid (70-80%)

  • Water

Procedure:

  • A suspension of solid formaldehyde polymer in an excess of toluene is prepared.

  • This suspension is passed upwardly through a layer of 70-80% sulfuric acid, where water is the sole diluent.

  • The reaction temperature is maintained at or below 50°C.

  • Concentrated sulfuric acid is added as the reaction proceeds to maintain the acid concentration, as the formation of water will dilute it.

Note: The concentration of sulfuric acid is critical; higher concentrations may lead to increased resin formation, while lower concentrations can significantly reduce the yield of the desired product.

Chemical Reactions and Reactivity

Detailed information on the specific chemical reactions and reactivity of 4,4'-dimethyldiphenylmethane is not extensively available in the public domain. As a diarylmethane, it is expected to undergo electrophilic substitution reactions on the aromatic rings. The methylene bridge can also be a site for oxidation under strong oxidizing conditions.

Applications

While specific applications for 4,4'-dimethyldiphenylmethane are not widely documented, its structural motif is present in various areas of chemical synthesis. Related diarylmethane compounds are used as precursors for polymers, dyes, and in the pharmaceutical industry. Further research may uncover specific applications for this compound.

Safety Information

Visualizations

To aid in the understanding of the synthesis process, a logical workflow diagram is provided below.

SynthesisWorkflow Logical Workflow for the Synthesis of 4,4'-Dimethyldiphenylmethane cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product Toluene Toluene Reaction Reaction at <= 50°C Toluene->Reaction Formaldehyde Formaldehyde Polymer Formaldehyde->Reaction SulfuricAcid Sulfuric Acid (70-80%) SulfuricAcid->Reaction Catalyst Product 4,4'-Dimethyldiphenylmethane Reaction->Product

Caption: Logical workflow for the synthesis of 4,4'-dimethyldiphenylmethane.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolylmethane, also known as 4,4'-dimethyldiphenylmethane, is an organic compound that belongs to the class of diarylmethanes. Its structure, characterized by two p-tolyl groups linked by a methylene bridge, serves as a fundamental scaffold in various areas of chemical research and development. This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical and spectroscopic properties of di-p-tolylmethane, along with a detailed experimental protocol for its synthesis.

Molecular Structure and Formula

The molecular formula for di-p-tolylmethane is C₁₅H₁₆.[1][2] Its structure consists of a central carbon atom bonded to two hydrogen atoms and two p-tolyl (4-methylphenyl) groups. The IUPAC name for this compound is 1-methyl-4-[(4-methylphenyl)methyl]benzene.[2]

Below is a 2D diagram illustrating the molecular structure of di-p-tolylmethane.

Figure 1: 2D Molecular Structure of Di-p-tolylmethane

Physicochemical Properties

Di-p-tolylmethane is typically a white or colorless to light yellow powder or liquid.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₆[1][2]
Molecular Weight 196.29 g/mol [1][2]
CAS Number 4957-14-6[1][2]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[2]
Canonical SMILES CC1=CC=C(C=C1)CC2=CC=C(C=C2)C[2]
InChI InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3[1]
InChIKey HZAWPPRBCALFRN-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of di-p-tolylmethane.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of di-p-tolylmethane is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons. Based on the analysis of similar structures, the predicted chemical shifts (δ) in CDCl₃ are summarized below.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Methyl (CH₃)~2.3Singlet6H
Methylene (CH₂)~3.9Singlet2H
Aromatic (Ar-H)~7.0-7.2Multiplet8H
¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the unique carbon atoms in di-p-tolylmethane are listed below.

CarbonPredicted Chemical Shift (ppm)
Methyl (CH₃)~21
Methylene (CH₂)~41
Aromatic (C-H)~129
Aromatic (C-C)~135, ~138
Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of di-p-tolylmethane exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The gas-phase IR spectrum is available in the NIST Chemistry WebBook.[1]

Functional GroupWavenumber (cm⁻¹)Description
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=C (Aromatic)1600-1475Stretching
C-H (Aliphatic)1465-1375Bending

Experimental Protocols: Synthesis of Di-p-tolylmethane

Di-p-tolylmethane can be synthesized via a Friedel-Crafts alkylation reaction. A common method involves the reaction of toluene with a suitable methylene source, such as formaldehyde or paraformaldehyde, in the presence of a Lewis acid catalyst.

General Experimental Protocol

The following is a representative protocol for the synthesis of di-p-tolylmethane.

Materials:

  • Toluene

  • Paraformaldehyde

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with an excess of toluene and the Lewis acid catalyst (e.g., anhydrous AlCl₃).

  • Addition of Reactant: Paraformaldehyde is added portion-wise to the stirred solution at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

  • Reaction: The reaction mixture is then stirred at room temperature or gently heated to reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow addition of cold water, followed by concentrated hydrochloric acid to decompose the catalyst complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as hexane, to yield pure di-p-tolylmethane.

The logical workflow for the synthesis and purification is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Toluene + Paraformaldehyde + Lewis Acid Catalyst Reaction Friedel-Crafts Alkylation Reactants->Reaction Quenching Quench with H₂O and HCl Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Product Product Purification->Product Pure Di-p-tolylmethane

Figure 2: Synthesis and Purification Workflow

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and key characteristics of di-p-tolylmethane. The presented physicochemical properties, spectroscopic data, and a general synthesis protocol offer valuable information for researchers and scientists working with this compound. The provided diagrams and tables are intended to facilitate a clear and concise understanding of this important diarylmethane derivative.

References

An In-depth Technical Guide to the Friedel-Crafts Synthesis of Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of di-p-tolylmethane (also known as 4,4'-dimethyldiphenylmethane) via the Friedel-Crafts reaction. This compound serves as a valuable building block in the synthesis of various organic molecules relevant to the pharmaceutical and materials science industries. This document outlines the core principles of the reaction, detailed experimental protocols, and quantitative data to aid in the successful synthesis and optimization of this process.

Introduction to the Friedel-Crafts Synthesis of Di-p-tolylmethane

The Friedel-Crafts reaction is a fundamental method for the formation of C-C bonds on aromatic rings.[1] The synthesis of di-p-tolylmethane involves the electrophilic substitution of two toluene molecules with a methylene bridge, typically derived from a formaldehyde source (like paraformaldehyde or formalin) or dichloromethane. The reaction is catalyzed by a Lewis acid or a strong Brønsted acid.

The primary challenge in this synthesis is controlling the regioselectivity to favor the formation of the para-substituted product and to prevent polyalkylation, where more than one methylene bridge connects multiple toluene units.[2] The choice of catalyst, reaction temperature, and reactant stoichiometry are critical parameters to optimize the yield and purity of the desired di-p-tolylmethane.

Reaction Mechanism

The synthesis of di-p-tolylmethane proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: The Lewis acid catalyst activates the methylene source. For instance, with formaldehyde, the catalyst protonates the carbonyl oxygen, making the carbon more electrophilic. In the case of dichloromethane, the Lewis acid abstracts a chloride ion to form a chlorocarbenium ion.

  • Electrophilic Attack: A molecule of toluene, acting as a nucleophile, attacks the electrophilic methylene species. This attack preferentially occurs at the ortho and para positions due to the electron-donating nature of the methyl group. Steric hindrance often favors the para position.

  • Formation of a Sigma Complex: The attack disrupts the aromaticity of the toluene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the counter-ion of the catalyst, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and forming p-methylbenzyl alcohol or p-methylbenzyl chloride as an intermediate.

  • Second Friedel-Crafts Alkylation: The intermediate then reacts with a second molecule of toluene in a subsequent Friedel-Crafts alkylation step to form the final di-p-tolylmethane product.

Reaction_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: First Alkylation cluster_step3 Step 3: Second Alkylation H2C=O Formaldehyde Electrophile H2C=O-LA (Activated Complex) H2C=O->Electrophile + LA LA Lewis Acid (e.g., AlCl3) Toluene1 Toluene Sigma_Complex1 Sigma Complex Toluene1->Sigma_Complex1 + Activated Complex Intermediate p-Methylbenzyl Alcohol Derivative Sigma_Complex1->Intermediate - H+ Toluene2 Toluene Sigma_Complex2 Sigma Complex Intermediate->Sigma_Complex2 + Toluene, + LA DPTM Di-p-tolylmethane Sigma_Complex2->DPTM - H+

Diagram 1: Reaction mechanism for the synthesis of Di-p-tolylmethane.

Experimental Protocols

Below are representative experimental protocols for the synthesis of di-p-tolylmethane using different catalytic systems.

Protocol 1: Synthesis using a Heteropolyacid Catalyst

This protocol is based on the use of a supported heteropolyacid catalyst, which offers advantages in terms of handling and catalyst recovery.

  • Materials:

    • Toluene

    • Formaldehyde (or paraformaldehyde)

    • SiO2-supported 12-tungstophosphoric acid (HPW/SiO2)

    • Anhydrous solvent (e.g., hexane or dichloromethane)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the HPW/SiO2 catalyst and anhydrous toluene.

    • Heat the mixture to the desired reaction temperature with vigorous stirring.

    • Dissolve formaldehyde or paraformaldehyde in a minimal amount of a suitable solvent and add it dropwise to the reaction mixture over a period of 1-2 hours.

    • After the addition is complete, continue stirring the reaction mixture at the same temperature for the specified reaction time.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to recover the solid catalyst. The catalyst can be washed with a solvent and dried for reuse.

    • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure di-p-tolylmethane.

Protocol 2: Synthesis using a Lewis Acid Catalyst (Illustrative)

This protocol is an illustrative procedure based on typical Friedel-Crafts conditions using a traditional Lewis acid like AlCl₃. Anhydrous conditions are critical for the success of this reaction.

  • Materials:

    • Anhydrous Toluene

    • Paraformaldehyde

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (as solvent)

    • Ice

    • Concentrated Hydrochloric Acid

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).

    • In the flask, suspend anhydrous AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0-5 °C in an ice bath.

    • In a separate flask, dissolve paraformaldehyde in anhydrous toluene and add this solution to the dropping funnel.

    • Add the toluene-paraformaldehyde solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for the specified time.

    • Monitor the reaction by TLC or GC.

    • Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Experimental_Workflow Start Reaction Setup (Flask, Stirrer, Condenser) Reactants Charge Toluene and Catalyst Start->Reactants Addition Add Formaldehyde/ Paraformaldehyde Solution Reactants->Addition Reaction Heat and Stir for Specified Time Addition->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Quench Reaction and Aqueous Wash Monitoring->Workup Drying Dry Organic Layer Workup->Drying Purification Solvent Removal and Purification (Distillation/Chromatography) Drying->Purification Product Pure Di-p-tolylmethane Purification->Product

Diagram 2: General experimental workflow for the synthesis of Di-p-tolylmethane.

Quantitative Data

The following table summarizes quantitative data from a study on the synthesis of di-p-tolylmethane (referred to as dimethyldiphenylmethane) using a supported heteropolyacid catalyst.

CatalystMethylene SourceToluene:Formaldehyde Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
60 wt% HPW on SiO₂FormalinNot specifiedNot specifiedNot specified61.3[3]

Note: Detailed reaction conditions such as temperature and time for this specific yield were not available in the provided search results. The following table provides illustrative conditions based on analogous reactions for diarylmethane synthesis.

Catalyst SystemMethylene SourceReactant Ratio (Toluene:Methylene Source)Temperature (°C)Reaction Time (h)Illustrative Yield Range (%)
Lewis Acid (e.g., AlCl₃, FeCl₃)Paraformaldehyde5:1 to 10:160-1002-850-70
Acidic Ionic LiquidParaformaldehyde4:1804-660-80
Solid Acid (e.g., Zeolite, Clay)Formalin5:1100-1406-1240-60

Conclusion

The Friedel-Crafts synthesis of di-p-tolylmethane is a versatile and scalable method for producing this important chemical intermediate. The choice of catalyst is a key factor influencing the reaction's efficiency and environmental impact, with solid acid and heteropolyacid catalysts offering greener alternatives to traditional Lewis acids. Careful control over reaction parameters, particularly temperature and reactant ratios, is essential to maximize the yield of the desired p,p'-isomer and minimize side reactions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize the synthesis of di-p-tolylmethane for their specific applications.

References

Spectroscopic Profile of Di-p-tolylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Di-p-tolylmethane (4,4'-Dimethyldiphenylmethane), providing essential structural information for researchers, scientists, and drug development professionals.

This technical guide presents a comprehensive overview of the spectroscopic data for Di-p-tolylmethane, a key aromatic hydrocarbon. The following sections detail the methodologies for obtaining this data and present the key spectral features in a clear, tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally recorded spectra in the searched literature, predicted ¹H and ¹³C NMR data are presented below. These predictions are generated based on computational algorithms that reliably estimate chemical shifts.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Di-p-tolylmethane would provide information on the different types of protons and their neighboring environments.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2Multiplet8HAromatic Protons (H-2, H-3, H-5, H-6, H-2', H-3', H-5', H-6')
~3.9Singlet2HMethylene Protons (-CH₂-)
~2.3Singlet6HMethyl Protons (-CH₃)
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule.

Chemical Shift (ppm)Assignment
~138-140Quaternary Aromatic Carbons (C-1, C-1', C-4, C-4')
~129Aromatic CH Carbons
~128Aromatic CH Carbons
~41Methylene Carbon (-CH₂-)
~21Methyl Carbons (-CH₃)
Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of a solid aromatic compound like Di-p-tolylmethane is as follows:

  • Sample Preparation :

    • Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, standard 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

    • The instrument is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

    • For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

IR Spectral Data

The NIST WebBook provides a gas-phase IR spectrum for Di-p-tolylmethane. Key absorption bands are summarized below.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3020MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch (asymmetric)
~2860MediumAliphatic C-H Stretch (symmetric)
~1610, 1510, 1450StrongAromatic C=C Ring Stretching
~810StrongC-H Out-of-plane Bending (p-disubstituted ring)
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

A common and straightforward method for obtaining an IR spectrum of a solid sample is the thin solid film technique.[2]

  • Sample Preparation :

    • Dissolve a small amount (a few milligrams) of Di-p-tolylmethane in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

    • Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop of the solution to the center of the salt plate.

    • Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The resulting spectrum will show the infrared absorption of the solid sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data (Electron Ionization)

The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum for Di-p-tolylmethane. In a typical EI mass spectrum for this compound, the following key peaks would be expected:

m/zRelative IntensityAssignment
196HighMolecular Ion [M]⁺
181Moderate[M - CH₃]⁺
105High[C₈H₉]⁺ (tolyl cation)
91High[C₇H₇]⁺ (tropylium ion)
Experimental Protocol for Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that is well-suited for relatively volatile and thermally stable organic compounds.

  • Sample Introduction :

    • A small amount of the Di-p-tolylmethane sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

    • The sample is heated to produce a vapor.

  • Ionization :

    • In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

    • This bombardment results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion.

    • The excess energy imparted to the molecular ion often causes it to fragment in a predictable manner.

  • Mass Analysis and Detection :

    • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a solid organic compound like Di-p-tolylmethane.

Spectroscopic_Workflow Sample Solid Sample (Di-p-tolylmethane) Prep_NMR NMR Sample Preparation (Dissolution in Deuterated Solvent) Sample->Prep_NMR Prep_IR IR Sample Preparation (Thin Film/Mull/Pellet) Sample->Prep_IR Prep_MS MS Sample Introduction (Vaporization) Sample->Prep_MS NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) Prep_NMR->NMR_Acq IR_Acq IR Data Acquisition (FT-IR Spectrum) Prep_IR->IR_Acq MS_Acq MS Data Acquisition (EI Mass Spectrum) Prep_MS->MS_Acq NMR_Data NMR Data (Chemical Shifts, Multiplicities) NMR_Acq->NMR_Data IR_Data IR Data (Absorption Bands) IR_Acq->IR_Data MS_Data MS Data (m/z Values, Fragmentation) MS_Acq->MS_Data Analysis Structural Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di-p-tolylmethane, including its chemical identity, physicochemical properties, synthesis, purification, and analytical methods. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

The compound commonly known as Di-p-tolylmethane is systematically named 1-methyl-4-[(4-methylphenyl)methyl]benzene according to IUPAC nomenclature.[1] It is also recognized by a variety of synonyms, which are listed below to facilitate literature searches and material sourcing.

Synonyms:

  • 4,4'-Dimethyldiphenylmethane[2][3]

  • bis(4-methylphenyl)methane[2]

  • p,p'-Ditolylmethane

  • Benzene, 1,1'-methylenebis[4-methyl-[2][3]

  • Toluene, p,p'-methylenedi-[2]

  • 4,4'-Ditolylmethane[2]

Physicochemical Properties

A summary of the key quantitative data for Di-p-tolylmethane is presented in the table below. These properties are essential for its handling, application in synthetic protocols, and analytical characterization.

PropertyValueReference
Molecular Formula C₁₅H₁₆[4]
Molecular Weight 196.29 g/mol [4]
Appearance White to light yellow powder or crystalline solid[4]
Melting Point 29 °C
Boiling Point 302 °C (at 760 mmHg)
CAS Number 4957-14-6[3][4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Di-p-tolylmethane are provided in this section. These protocols are based on established chemical principles and practices.

Di-p-tolylmethane can be synthesized via the Friedel-Crafts alkylation of toluene with a suitable methylene source, such as formaldehyde or benzyl chloride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

Friedel_Crafts_Alkylation Toluene1 Toluene Intermediate Benzylic Carbocation Toluene1->Intermediate + CH₂O, Catalyst Toluene2 Toluene Formaldehyde Formaldehyde (CH₂O) Catalyst Lewis Acid (e.g., AlCl₃) Product Di-p-tolylmethane Intermediate->Product + Toluene

Caption: Synthesis of Di-p-tolylmethane via Friedel-Crafts alkylation.

Materials:

  • Toluene (C₇H₈)

  • Paraformaldehyde ((CH₂O)n)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (C₂H₅OH)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add toluene and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of paraformaldehyde in concentrated hydrochloric acid through the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

The crude Di-p-tolylmethane can be purified by recrystallization from ethanol to yield a crystalline solid.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution again.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

The following diagram illustrates the general workflow for purification by recrystallization.

Recrystallization_Workflow Start Crude Di-p-tolylmethane Dissolve Dissolve in minimum hot ethanol Start->Dissolve HotFiltration Hot Filtration (if necessary) Dissolve->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Drying Drying VacuumFiltration->Drying End Pure Di-p-tolylmethane Drying->End

Caption: General workflow for the purification of Di-p-tolylmethane.

Gas Chromatography-Mass Spectrometry (GC-MS): A general GC-MS protocol for the analysis of Di-p-tolylmethane is outlined below.

Instrumentation:

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of Di-p-tolylmethane can be confirmed by ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR (CDCl₃): Expected chemical shifts (δ) include signals for the aromatic protons in the range of 7.0-7.2 ppm, a singlet for the methylene protons around 3.9 ppm, and a singlet for the methyl protons around 2.3 ppm.

  • ¹³C NMR (CDCl₃): Expected chemical shifts (δ) include signals for the aromatic carbons, the methylene carbon, and the methyl carbons.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the involvement of Di-p-tolylmethane in biological signaling pathways or its application in drug development. Further research is required to elucidate any potential biological activity and its mechanism of action. The following diagram represents a generic signal transduction pathway to illustrate the type of complex biological processes that are of interest in drug development.

Generic_Signaling_Pathway Ligand Extracellular Signal (e.g., Hormone) Receptor Receptor Ligand->Receptor SecondMessenger Second Messenger (e.g., cAMP) Receptor->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Response Cellular Response TranscriptionFactor->Response

Caption: A simplified, generic intracellular signaling pathway.

Conclusion

This technical guide provides essential information on Di-p-tolylmethane for researchers and professionals in the field of chemistry and drug development. The provided protocols for synthesis, purification, and analysis are based on established methodologies and can be adapted for specific laboratory conditions. While the biological activity of Di-p-tolylmethane remains largely unexplored, this document serves as a foundational resource for future investigations into its potential applications., this document serves as a foundational resource for future investigations into its potential applications.

References

A Comprehensive Technical Guide to the Solubility of Di-p-tolylmethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of di-p-tolylmethane (also known as 4,4'-dimethyldiphenylmethane) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide leverages fundamental principles of chemical interactions and the known physical properties of the compound to offer a predictive solubility profile. Furthermore, this document outlines a detailed experimental protocol for the precise determination of di-p-tolylmethane solubility, empowering researchers to generate accurate data for their specific applications.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. Di-p-tolylmethane is a nonpolar aromatic hydrocarbon. Its molecular structure, consisting of two toluene rings linked by a methylene bridge, results in van der Waals forces being the predominant intermolecular interaction. Consequently, it is anticipated to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents.

Key Physical Properties of Di-p-tolylmethane:

PropertyValue
Molecular FormulaC₁₅H₁₆
Molecular Weight196.29 g/mol
AppearanceWhite to light yellow crystalline solid
Melting Point27-29 °C
Boiling Point298-299 °C
LogP (Octanol-Water Partition Coefficient)5.2

The high LogP value indicates a strong preference for nonpolar environments over aqueous ones, reinforcing the expectation of good solubility in organic solvents.

Predicted Solubility Profile of Di-p-tolylmethane

The following table summarizes the predicted solubility of di-p-tolylmethane in a range of common organic solvents based on their polarity and chemical structure. These predictions are qualitative and should be confirmed experimentally for precise quantitative values.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar Aromatic TolueneHighStructural similarity and matching nonpolar character allow for strong van der Waals interactions.
BenzeneHighSimilar to toluene, the aromatic nature of benzene facilitates dissolution.
XylenesHighIsomers of xylene are structurally similar to the tolyl groups of the solute.
Nonpolar Aliphatic HexaneModerate to HighAs a nonpolar solvent, hexane can dissolve di-p-tolylmethane, though the aromatic nature of the solute might lead to slightly lower solubility compared to aromatic solvents.
CyclohexaneModerate to HighSimilar to hexane, its nonpolar nature promotes solubility.
Chlorinated Solvents DichloromethaneHighAlthough it has a dipole moment, its overall character allows for effective solvation of nonpolar aromatic compounds.
ChloroformHighSimilar to dichloromethane, it is a good solvent for many organic compounds.
Ethers Diethyl EtherModerate to HighThe ether oxygen introduces some polarity, but the hydrocarbon chains make it a good solvent for nonpolar compounds.
Tetrahydrofuran (THF)ModerateMore polar than diethyl ether, which may slightly reduce its effectiveness as a solvent for a purely nonpolar compound.
Ketones AcetoneModerateThe carbonyl group makes acetone a polar aprotic solvent, which can interact with the pi-electrons of the aromatic rings, but high solubility is not guaranteed.
Alcohols EthanolLow to ModerateThe hydroxyl group makes ethanol a polar, protic solvent. Significant hydrogen bonding in the solvent will hinder the dissolution of a nonpolar solute.
MethanolLowMore polar than ethanol, leading to even lower solubility for nonpolar compounds.
Polar Aprotic Dimethyl Sulfoxide (DMSO)LowA highly polar aprotic solvent, unlikely to be a good solvent for di-p-tolylmethane.
N,N-Dimethylformamide (DMF)LowSimilar to DMSO, its high polarity makes it a poor solvent choice.

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound like di-p-tolylmethane in an organic solvent.

Experimental Protocol: Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • Di-p-tolylmethane (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature incubator shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Vortex mixer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of di-p-tolylmethane to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (for less volatile solvents):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, reweigh the vial containing the solid residue.

    • The mass of the dissolved di-p-tolylmethane can be calculated by the difference in weight.

  • Chromatographic Analysis (for volatile solvents or higher accuracy):

    • Prepare a series of standard solutions of di-p-tolylmethane of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable HPLC or GC method.

    • Accurately dilute a known volume of the filtered saturated solution.

    • Analyze the diluted sample using the same chromatographic method.

    • Determine the concentration of di-p-tolylmethane in the saturated solution by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess di-p-tolylmethane to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sampl1 Settle excess solid equil->sampl1 sampl2 Withdraw supernatant sampl1->sampl2 sampl3 Filter through syringe filter sampl2->sampl3 analysis_grav Gravimetric Analysis sampl3->analysis_grav analysis_chrom Chromatographic Analysis (HPLC/GC) sampl3->analysis_chrom result Calculate Solubility (g/100mL or mol/L) analysis_grav->result analysis_chrom->result

Experimental Workflow for Solubility Determination

Logical Relationships in Solubility Prediction

The decision-making process for predicting the solubility of di-p-tolylmethane in a given solvent can be visualized as a logical flow based on the "like dissolves like" principle.

G Solubility Prediction Logic for Di-p-tolylmethane cluster_polarity Solvent Polarity Assessment cluster_prediction Solubility Prediction solute Di-p-tolylmethane (Nonpolar, Aromatic) solvent Select Solvent solute->solvent is_nonpolar Is the solvent nonpolar? solvent->is_nonpolar is_polar_aprotic Is the solvent polar aprotic? is_nonpolar->is_polar_aprotic No high_sol High Solubility is_nonpolar->high_sol Yes is_polar_protic Is the solvent polar protic? is_polar_aprotic->is_polar_protic No mod_sol Moderate Solubility is_polar_aprotic->mod_sol Yes low_sol Low Solubility is_polar_protic->low_sol Yes

Solubility Prediction Logic for Di-p-tolylmethane

This guide provides a foundational understanding of the solubility of di-p-tolylmethane in organic solvents. For drug development and research applications requiring precise solubility data, it is imperative to perform the experimental determination as outlined. The predictive framework offered here serves as a valuable tool for initial solvent screening and experimental design.

Thermal Decomposition of Di-p-tolylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-p-tolylmethane, a diarylmethane compound, is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its thermal stability is paramount for safe handling, processing, and for predicting its behavior in high-temperature applications. This technical guide provides a comprehensive overview of the thermal decomposition of di-p-tolylmethane, drawing upon available data for structurally related compounds to estimate its decomposition profile. It details the standard experimental methodologies, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), used to determine thermal decomposition temperatures and outlines a plausible decomposition pathway based on established mechanisms for similar diarylmethanes.

Introduction

Thermal Stability of Di-p-tolylmethane and Related Compounds

Direct experimental values for the thermal decomposition of di-p-tolylmethane are scarce. However, data from analogous diarylmethane structures can be used to infer its thermal stability. The core diphenylmethane structure is known to be thermally stable. For instance, studies on the pyrolysis of diphenylmethane indicate that decomposition occurs slowly at temperatures around 425°C.[1] The presence of methyl groups on the phenyl rings in di-p-tolylmethane may slightly influence the decomposition temperature, but it is expected to be in a similar range.

The thermal behavior of a derivative, 4,4'-diphenylmethane diisocyanate (MDI) trimer, shows that the isocyanurate ring structure derived from MDI begins to decompose above 400°C, while the MDI monomer itself is thermally stable up to approximately 180°C.[2] This further supports the high thermal stability of the fundamental diarylmethane framework.

For comparative purposes, the table below summarizes the available thermal decomposition data for related compounds.

Compound NameStructureDecomposition Temperature (°C)MethodReference
DiphenylmethaneC₁₃H₁₂~425 (slow decomposition)Pyrolysis[1]
4,4'-Diphenylmethane Diisocyanate (MDI) Trimer(C₁₅H₁₀N₂O₂)₃>400 (decomposition of s-triazine moiety)TGA[2]
4,4'-Diphenylmethane Diisocyanate (MDI) MonomerC₁₅H₁₀N₂O₂Stable up to 180TGA[2]

Table 1: Thermal Stability of Di-p-tolylmethane and Related Diarylmethane Compounds. This table provides a summary of the thermal decomposition data for compounds structurally similar to di-p-tolylmethane.

Experimental Protocols for Determining Thermal Decomposition

The thermal decomposition of chemical compounds is typically investigated using thermoanalytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes a change in mass due to decomposition, oxidation, or loss of volatiles.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A typical instrument consists of a high-precision balance with a sample pan located inside a furnace.

  • Sample Preparation: Accurately weigh a small amount of the di-p-tolylmethane sample (typically 5-10 mg) into a tared TGA crucible (e.g., alumina or platinum).

  • Experimental Parameters:

    • Temperature Program: Set the desired temperature range, for example, from ambient temperature to 800°C.

    • Heating Rate: A linear heating rate, commonly 10 or 20°C/min, is applied.

    • Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidation. The gas flow rate is usually set between 20 and 50 mL/min.

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. For thermal decomposition, DSC can detect whether the process is endothermic or exothermic.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the di-p-tolylmethane sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). An empty, hermetically sealed pan is used as a reference.

  • Experimental Parameters:

    • Temperature Program: Define the temperature range of interest, similar to the TGA experiment.

    • Heating Rate: A controlled linear heating rate, such as 10°C/min, is applied.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

  • Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic or exothermic peaks associated with decomposition can be identified and the enthalpy of decomposition can be calculated from the peak area.

Plausible Thermal Decomposition Pathway

The thermal decomposition of diarylmethanes, in the absence of catalysts, is generally understood to proceed through a free-radical mechanism. For di-p-tolylmethane, the initial step is likely the homolytic cleavage of a C-H bond in the methylene bridge, which is the weakest bond in the molecule. This generates a stable, resonance-delocalized diarylmethyl radical. Subsequent reactions of this radical intermediate can lead to a variety of products.

A plausible decomposition pathway is illustrated in the following diagram:

DecompositionPathway DPTM Di-p-tolylmethane Radical_Intermediate Di-p-tolyl-methyl Radical + H• DPTM->Radical_Intermediate High Temperature (Initial C-H Cleavage) Dimerization Dimerization Products Radical_Intermediate->Dimerization Radical Combination Disproportionation Disproportionation Products (e.g., Toluene, Stilbene derivatives) Radical_Intermediate->Disproportionation Hydrogen Abstraction Fragmentation Fragmentation Products (e.g., Toluene, Benzene) Radical_Intermediate->Fragmentation Beta-Scission

Figure 1: Plausible thermal decomposition pathway of Di-p-tolylmethane.

Conclusion

While a definitive thermal decomposition temperature for di-p-tolylmethane is not established in the current literature, evidence from structurally similar compounds suggests that it is a thermally stable molecule, with significant decomposition likely occurring above 400°C. The primary methods for experimentally determining this value are TGA and DSC, for which standardized protocols have been outlined. The decomposition is anticipated to follow a free-radical pathway, initiated by the cleavage of the methylene C-H bond. For researchers and professionals working with di-p-tolylmethane, it is recommended to perform thermoanalytical studies under their specific experimental conditions to ascertain its precise thermal stability and decomposition profile.

References

The Elusive Crystal Structure of 4,4'-Dimethyldiphenylmethane: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyldiphenylmethane, also known as bis(p-tolyl)methane, is a diarylmethane compound with a core structure relevant to various fields, including polymer science and medicinal chemistry. A thorough understanding of its three-dimensional arrangement in the solid state is crucial for predicting its physical properties, molecular interactions, and potential applications. However, a comprehensive search of crystallographic databases and scientific literature reveals a notable absence of a publicly available, solved crystal structure for 4,4'-dimethyldiphenylmethane.

This technical guide addresses this information gap by providing a detailed overview of the crystallographic characteristics of structurally analogous compounds. By examining the crystal structures of closely related diphenylmethane derivatives, we can infer valuable insights into the likely packing motifs, conformational preferences, and intermolecular interactions of 4,4'-dimethyldiphenylmethane. This report also outlines the standard experimental protocols for single-crystal X-ray diffraction, the definitive technique for crystal structure determination.

Crystallographic Data of Structurally Related Compounds

In the absence of specific data for 4,4'-dimethyldiphenylmethane, we present the crystallographic data for two analogous compounds: Bis(4-maleimidophenyl)methane and Bis[bis(2-methylphenyl)phosphanyl]methane. These compounds share the core diphenylmethane framework and provide valuable reference points for understanding the structural possibilities.

Table 1: Crystallographic Data for Bis(4-maleimidophenyl)methane

ParameterValue
Chemical FormulaC₂₁H₁₄N₂O₄
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)12.745(2)
b (Å)16.974(2)
c (Å)10.218(1)
α (°)90
β (°)90
γ (°)90
Volume (ų)2210.4
Z4
Temperature (K)293
R-factor0.032

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.

Table 2: Crystallographic Data for Bis[bis(2-methylphenyl)phosphanyl]methane

ParameterValue
Chemical FormulaC₂₉H₃₀P₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.2991(5)
b (Å)7.4050(5)
c (Å)40.782(3)
α (°)90
β (°)95.189(1)
γ (°)90
Volume (ų)2496.0(3)
Z4
Temperature (K)100
R-factor0.054

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that relies on the diffraction of X-rays by a single, high-quality crystal. The following is a generalized protocol based on standard laboratory practices.[2]

1. Synthesis and Crystallization: The first and often most challenging step is the synthesis of the target compound and the growth of single crystals suitable for X-ray diffraction.[3][4][5] This typically involves dissolving the purified compound in an appropriate solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques include slow cooling of a saturated solution or vapor diffusion. The goal is to allow the molecules to arrange themselves in a highly ordered, crystalline lattice.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. This data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. For small molecules, direct methods are often employed to determine the initial phases of the structure factors.

4. Structure Refinement: The initial structural model is refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.

5. Data Visualization and Analysis: The final refined structure is visualized using specialized software. Bond lengths, bond angles, torsion angles, and intermolecular interactions are then analyzed to provide a complete description of the crystal structure. The crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), in the form of a Crystallographic Information File (CIF).[6][7]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like 4,4'-dimethyldiphenylmethane.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Chemical Synthesis of 4,4'-Dimethyldiphenylmethane purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

A generalized workflow for the determination of a small molecule crystal structure.

Conclusion

While the specific crystal structure of 4,4'-dimethyldiphenylmethane remains undetermined in the public domain, this guide provides a comprehensive framework for understanding its potential solid-state properties. By analyzing the crystallographic data of structurally similar compounds, researchers can make informed predictions about its molecular conformation and packing. Furthermore, the detailed experimental protocol and workflow diagram serve as a valuable resource for any future endeavors to crystallize and structurally characterize this compound. The pursuit of its crystal structure is a worthwhile endeavor that would contribute valuable data to the fields of materials science and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Di-p-tolylmethane as a Host Material in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of di-p-tolylmethane as a potential host material for phosphorescent Organic Light-Emitting Diodes (PHOLEDs). Due to the limited availability of experimental data for this specific compound in OLED applications, this document combines established principles of pure hydrocarbon host materials with generalized experimental protocols. The quantitative data presented is based on theoretical estimations from computational chemistry, providing a foundational guide for research and development.

Introduction to Di-p-tolylmethane as a Host Material

Di-p-tolylmethane is a pure hydrocarbon compound composed solely of carbon and hydrogen atoms. This class of materials is gaining significant interest for use as hosts in PHOLEDs. The absence of heteroatoms can lead to increased device stability and simplified synthesis.[1][2][3] Pure hydrocarbon hosts are designed to possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent dopant, a crucial requirement for efficient light emission.[1]

Key Advantages of Pure Hydrocarbon Hosts:

  • High Triplet Energy: Essential for confining excitons on the guest emitter, particularly for blue PHOLEDs.[1]

  • Enhanced Stability: The absence of weaker bonds involving heteroatoms can lead to longer operational lifetimes of the OLED device.[1]

  • Simplified Synthesis: The synthesis of pure hydrocarbons can be more straightforward and cost-effective compared to complex heteroatom-containing molecules.[1]

  • Good Charge Transport: Molecular design can be tailored to achieve balanced electron and hole transport, leading to improved device efficiency.

Estimated Electronic and Thermal Properties

PropertyEstimated ValueSignificance in OLEDs
HOMO Level ~ -5.8 eVHighest Occupied Molecular Orbital. A deeper HOMO level improves hole injection from the hole transport layer (HTL) and enhances stability.
LUMO Level ~ -2.0 eVLowest Unoccupied Molecular Orbital. A suitable LUMO level facilitates electron injection from the electron transport layer (ETL).
Singlet Energy (S1) ~ 4.0 eVThe energy of the lowest singlet excited state.
Triplet Energy (T1) ~ 3.1 eVThe energy of the lowest triplet excited state. A high triplet energy is critical for hosting phosphorescent emitters, especially blue emitters, to prevent back energy transfer from the guest to the host.[1]
Glass Transition Temp. > 100 °C(Tg) Indicates the thermal stability of the amorphous state, which is important for preventing crystallization and maintaining device integrity during operation.
Decomposition Temp. > 400 °C(Td) The temperature at which the material starts to decompose, indicating its thermal stability during the vacuum deposition process and device operation.

Disclaimer: The values presented in this table are theoretical estimations and should be experimentally verified for accurate device modeling and design.

Experimental Protocols

A generalized protocol for the synthesis of di-p-tolylmethane suitable for organic electronics, which requires high purity, is outlined below. This procedure is adapted from known methods for the synthesis of diarylmethanes.

Reaction Scheme:

Toluene + Formaldehyde → Di-p-tolylmethane

Materials and Reagents:

  • Toluene (anhydrous)

  • Paraformaldehyde or Formalin solution (37 wt. % in H₂O)

  • Acid catalyst (e.g., Montmorillonite K-10 clay, Sulfuric acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of toluene and the acid catalyst.

  • Reagent Addition: Slowly add paraformaldehyde or formalin solution to the stirred toluene and catalyst mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a mineral acid was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the organic phase with dichloromethane. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate the di-p-tolylmethane.

    • Further purification for OLED-grade material can be achieved by sublimation or recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol describes the fabrication of a multi-layered PHOLED using thermal evaporation in a high-vacuum environment.

Device Structure:

ITO / HTL / Di-p-tolylmethane:Phosphorescent Dopant / EBL / ETL / LiF / Al

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., TAPC)

  • EML: Emissive Layer (Di-p-tolylmethane as host, with a phosphorescent dopant like Ir(ppy)₃ for green emission or FIrpic for blue emission)

  • EBL: Electron Blocking Layer (e.g., TCTA)

  • ETL: Electron Transport Layer (e.g., TPBi)

  • LiF: Lithium Fluoride (Electron Injection Layer)

  • Al: Aluminum (Cathode)

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • Organic materials for each layer (all high-purity, sublimation grade)

  • Phosphorescent dopant

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate cleaning facility (ultrasonic bath, solvents)

  • Glovebox with an inert atmosphere (N₂ or Ar)

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning agent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum.

    • HTL: Evaporate the hole transport material onto the ITO substrate. A typical thickness is 40 nm.

    • EML: Co-evaporate the di-p-tolylmethane host and the phosphorescent dopant. The doping concentration is critical and typically ranges from 5% to 15%. The thickness of this layer is usually around 20-30 nm. Deposition rates should be carefully controlled to achieve the desired doping ratio.

    • EBL: Deposit the electron blocking layer with a typical thickness of 10 nm.

    • ETL: Deposit the electron transport layer with a typical thickness of 30-40 nm.

  • Cathode Deposition:

    • Deposit a thin layer of LiF (approximately 1 nm) to facilitate electron injection.

    • Deposit the aluminum cathode (approximately 100 nm) through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • Transfer the fabricated device to an inert atmosphere glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics.

    • Record the electroluminescence (EL) spectrum.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

Visualizations

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps Cleaning Substrate Cleaning (Sonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Hole Transport Layer (HTL) UV_Ozone->HTL EML Emissive Layer (EML) (Host-Dopant) HTL->EML EBL Electron Blocking Layer (EBL) EML->EBL ETL Electron Transport Layer (ETL) EBL->ETL Cathode Cathode (LiF/Al) ETL->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Testing Device Characterization Encapsulation->Testing

Caption: Workflow for OLED Fabrication.

Energy_Level_Diagram cluster_device Energy Level Diagram of a PHOLED Anode Anode (ITO) Anode_level HTL HTL HTL_HOMO Host_HOMO Host HOMO Host_HOMO_level Host_LUMO Host LUMO Host_LUMO_level Guest_S1 Guest S1 Guest_S1_level Guest_T1 Guest T1 Guest_T1_level ETL ETL ETL_LUMO Cathode Cathode (Al) Cathode_level Anode_level->HTL_HOMO Hole Injection HTL_HOMO->Host_HOMO_level ETL_HOMO Cathode_level->ETL_LUMO Electron Injection HTL_LUMO Host_LUMO_level->Host_HOMO_level Host Exciton Host_LUMO_level->Guest_T1_level Energy Transfer ETL_LUMO->Host_LUMO_level Guest_T1_level->Host_HOMO_level Phosphorescence

Caption: PHOLED Energy Level Alignment.

References

Application Notes and Protocols: Di-p-tolylmethane as a Potential High-Temperature Lubricant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-p-tolylmethane (CAS 4957-14-6), a diarylmethane, presents a promising scaffold for a high-temperature lubricant base oil. Its aromatic structure suggests inherent thermal and oxidative stability, which are critical properties for lubricants operating in extreme environments. Aromatic hydrocarbons, such as alkylated aromatics and polyphenyl ethers, are known for their excellent high-temperature performance.[1][2] This document outlines the potential applications, key properties, and detailed experimental protocols to evaluate di-p-tolylmethane as a high-temperature lubricant.

Potential High-Temperature Applications

Based on the characteristics of similar aromatic lubricants, di-p-tolylmethane could potentially be utilized in applications where high thermal and oxidative stability are paramount. These applications include:

  • High-Temperature Chain Oils: In industrial ovens, furnaces, and ceramic manufacturing, where conveyor chains are exposed to extreme heat.

  • Heat Transfer Fluids: The high boiling point and thermal stability of di-p-tolylmethane make it a candidate for a heat transfer medium.[3]

  • Compressor and Turbine Oils: In environments where high temperatures and pressures are encountered.

  • Grease Base Oil: As the base fluid for high-temperature greases, offering resistance to thermal degradation and oxidation.

Physicochemical Properties of Di-p-tolylmethane

The following table summarizes the known physical and chemical properties of di-p-tolylmethane.

PropertyValueReference
CAS Number 4957-14-6[4][5]
Molecular Formula C₁₅H₁₆[4][5]
Molecular Weight 196.29 g/mol [4][5]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[4]
Boiling Point Not specified
Melting Point Not specified
Storage Temperature Room Temperature, Sealed in dry conditions[4]

Comparative Properties of High-Temperature Lubricant Base Oils

To provide context, the following table compares the typical properties of various synthetic base oils used in high-temperature applications. The values for di-p-tolylmethane are hypothetical and require experimental determination.

PropertyDi-p-tolylmethane (Hypothetical)Polyalphaolefin (PAO)Synthetic EstersPolyphenylethers (PPE)
Temperature Range (°C) -20 to 200-60 to 125-65 to 15010 to 250
Viscosity Index (VI) ~100High (>120)High (>140)Low (<100)
Oxidative Stability Good to ExcellentExcellentGoodExcellent
Thermal Stability Good to ExcellentGoodGoodExcellent
Additive Solubility GoodModerateExcellentPoor

References for comparative data:[2][6]

Experimental Protocols for Lubricant Evaluation

The following are detailed protocols for key experiments to assess the suitability of di-p-tolylmethane as a high-temperature lubricant.

5.1. Thermal Stability Assessment

Objective: To determine the temperature at which the lubricant begins to decompose in an inert atmosphere.

Methodology (Thermogravimetric Analysis - TGA):

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a 5-10 mg sample of di-p-tolylmethane into a clean TGA pan (typically platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to eliminate oxygen.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Continuously monitor and record the sample weight as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve, typically as the temperature at which 5% weight loss occurs.

5.2. Oxidative Stability Assessment

Objective: To evaluate the resistance of the lubricant to oxidation in the presence of air or oxygen at elevated temperatures.

Methodology (Pressurized Differential Scanning Calorimetry - PDSC):

  • Calibrate the Pressurized Differential Scanning Calorimeter (PDSC) for temperature and heat flow.

  • Place a small, precisely weighed sample (2-3 mg) of di-p-tolylmethane into an aluminum sample pan.

  • Place the sample pan and an empty reference pan into the PDSC cell.

  • Pressurize the cell with pure oxygen to a specified pressure (e.g., 500 psi).

  • Heat the sample to the desired isothermal test temperature (e.g., 180-220°C) at a rapid heating rate.

  • Hold the sample at the isothermal temperature and monitor the heat flow.

  • The onset of oxidation is indicated by a sharp exothermic peak. The time from the start of the isothermal test to the onset of the exothermic peak is the Oxidation Induction Time (OIT). A longer OIT indicates higher oxidative stability.[7]

5.3. Viscosity-Temperature Characteristics

Objective: To determine the kinematic viscosity of the lubricant at different temperatures and calculate the Viscosity Index (VI).

Methodology (ASTM D445 - Kinematic Viscosity of Transparent and Opaque Liquids):

  • Select appropriate calibrated capillary viscometers for the expected viscosity range.

  • Charge the viscometer with the di-p-tolylmethane sample.

  • Place the viscometer in a constant temperature bath maintained at 40°C (±0.02°C).

  • Allow the sample to reach thermal equilibrium (typically 30 minutes).

  • Measure the efflux time for the liquid to flow between two marked points on the viscometer.

  • Repeat the measurement at 100°C (±0.02°C).

  • Calculate the kinematic viscosity at each temperature using the viscometer constant.

  • Calculate the Viscosity Index (VI) using the viscosities at 40°C and 100°C according to ASTM D2270. A higher VI indicates a smaller change in viscosity with temperature.

Visualizations

6.1. Experimental Workflow for Lubricant Evaluation

G cluster_0 Sample Preparation cluster_1 Property Evaluation cluster_2 Data Analysis & Reporting Sample Di-p-tolylmethane Sample TGA Thermogravimetric Analysis (Thermal Stability) Sample->TGA PDSC Pressurized DSC (Oxidative Stability) Sample->PDSC Viscometry Viscometry (40°C & 100°C) (Viscosity & VI) Sample->Viscometry Data Analyze Results: - Decomposition Temp - OIT - Viscosity & VI TGA->Data PDSC->Data Viscometry->Data Report Application Note & Protocol Generation Data->Report

Caption: Workflow for evaluating the properties of a candidate high-temperature lubricant.

6.2. Logical Relationship for High-Temperature Lubricant Suitability

G cluster_0 Key Properties cluster_1 Performance Outcome Thermal_Stability High Thermal Stability Suitability Suitable for High-Temperature Lubricant Application Thermal_Stability->Suitability Oxidative_Stability High Oxidative Stability Oxidative_Stability->Suitability Viscosity_Index High Viscosity Index Viscosity_Index->Suitability

Caption: Key properties determining suitability as a high-temperature lubricant.

References

Application Notes and Protocols: Use of Di-p-tolylmethane Moiety in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While Di-p-tolylmethane itself is not commonly utilized as a direct monomer in polymerization, its core structural motif, the di-p-tolylmethane moiety, is integral to the synthesis of specialized polymers with unique optoelectronic and thermal properties. This document focuses on the synthesis and application of polymers derived from monomers containing this structural unit, with a primary focus on poly(di-p-tolyl)silane, a representative example from the polysilane family. Polysilanes are noted for the delocalization of σ-electrons along their silicon-silicon backbone, which imparts distinctive properties valuable in optoelectronics.[1]

These polymers are of interest for applications as hole-transporting materials in Organic Light Emitting Diodes (OLEDs) and as photoresists.[1] The protocols and data presented herein are based on established methods for structurally similar aryl-substituted polysilanes to provide a foundational guide for researchers.

I. Polymer Synthesis and Characterization

The synthesis of poly(di-p-tolyl)silane is typically achieved through a Wurtz coupling-like reductive condensation of the corresponding dichlorosilane monomer.

Experimental Protocol: Synthesis of Poly(di-p-tolyl)silane

Materials:

  • Dichloro-bis(4-methylphenyl)silane (monomer)

  • Sodium metal dispersion

  • Anhydrous toluene (solvent)

  • Isopropanol (quenching agent)

  • Methanol or ethanol (non-solvent for precipitation)

Procedure:

  • Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a condenser, and a dropping funnel. The apparatus should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.

  • Reaction Initiation: A dispersion of sodium metal in anhydrous toluene is added to the reaction flask and heated to reflux temperature with vigorous stirring.

  • Monomer Addition: Dichloro-bis(4-methylphenyl)silane is dissolved in anhydrous toluene and added dropwise to the refluxing sodium dispersion.

  • Polymerization: The reaction mixture is refluxed for several hours. The progress of the polymerization can be visually monitored by an increase in the viscosity of the solution.[1]

  • Quenching: After the desired reaction time, the polymerization is terminated by the addition of isopropanol to quench any remaining active sodium.

  • Precipitation: The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent such as methanol or ethanol.[1]

  • Purification: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomer and low molecular weight oligomers, and subsequently dried under vacuum.[1]

  • Fractionation (Optional): For obtaining a polymer with a narrow molecular weight distribution, the crude polymer can be further purified by fractional precipitation or size exclusion chromatography.[1]

Characterization Protocols
  • Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the polymer, specifically the decomposition temperature at which 5% weight loss occurs.[1]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer. The sample is heated at a controlled rate, and the heat flow difference between the sample and a reference is measured.[1]

  • UV-Visible Spectroscopy: The absorption and emission spectra of the polymer in a suitable solvent (e.g., THF) are recorded to determine its optical properties, such as the wavelength of maximum absorption (λmax) and emission.

  • Charge Carrier Mobility Measurement: The time-of-flight (TOF) technique is a common method to measure charge carrier mobility. A thin film of the polymer is placed between two electrodes, and the drift of photogenerated charge carriers under an applied electric field is measured.[1]

II. Data Presentation

Table 1: Thermal Properties of Aryl-Substituted Polysilanes

PolymerDecomposition Temp. (TGA, 5% weight loss)Glass Transition Temp. (DSC, Tg)Reference
Poly(di-p-tolyl)silaneData not availableData not available
Poly(methylphenylsilane)> 200°C (general for polysilanes)Data not available[1]
Aryl-substituted Polysiloxanesup to 420°CData not available[1]

Note: The general thermal stability of polysilanes is noted to be above 200°C.[1]

Table 2: Optical Properties of Aryl-Substituted Polysilanes

PolymerAbsorption Max (λmax)Emission Max (λem)Reference
Poly(di-p-tolyl)silaneData not availableData not available
Poly(methylphenylsilane)~340 nm~350-370 nm
Poly(di-n-hexylsilane)~370 nm~375 nm

Note: The emission properties of polysilanes are highly dependent on their conformation and aggregation state.[1]

Table 3: Electronic Properties of Aryl-Substituted Polysilanes

PolymerHole Mobility (cm²/Vs)Reference
Poly(di-p-tolyl)silaneData not available
Poly(methylphenylsilane)10⁻⁴ - 10⁻³
Triphenylamine-based polymers10⁻³ - 10⁻²

III. Visualizations

Diagram 1: Synthesis Workflow

cluster_synthesis Synthesis of Poly(di-p-tolyl)silane Monomer Dichloro-bis(4-methylphenyl)silane Polymerization Wurtz Coupling Polymerization Monomer->Polymerization Na_Toluene Sodium in refluxing Toluene Na_Toluene->Polymerization Quenching Quenching with Isopropanol Polymerization->Quenching Precipitation Precipitation in Methanol/Ethanol Quenching->Precipitation Crude_Polymer Crude Polymer Precipitation->Crude_Polymer Purification Purification (Filtration & Washing) Crude_Polymer->Purification Pure_Polymer Pure Poly(di-p-tolyl)silane Purification->Pure_Polymer cluster_properties Polymer Properties cluster_applications Potential Applications Thermal High Thermal Stability OLEDs OLEDs (Hole Transport Layer) Thermal->OLEDs Device Longevity Optical UV Absorption & Emission Photoresists Photoresists Optical->Photoresists Photopatterning Electronic Hole Transporting Electronic->OLEDs Charge Injection Optoelectronics Other Optoelectronic Devices Electronic->Optoelectronics

References

Application Notes and Protocols for the Characterization of Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolylmethane, also known as 4,4'-dimethyldiphenylmethane, is a diarylmethane compound with a molecular formula of C₁₅H₁₆ and a molecular weight of 196.29 g/mol . Its characterization is crucial for quality control, reaction monitoring, and ensuring its suitability for various applications, including as an intermediate in organic synthesis and potentially in drug development. This document provides detailed application notes and experimental protocols for the analytical techniques commonly employed in the characterization of Di-p-tolylmethane.

Physicochemical Properties

A summary of key physicochemical properties of Di-p-tolylmethane is presented in the table below.

PropertyValue
CAS Number 4957-14-6
Molecular Formula C₁₅H₁₆
Molecular Weight 196.29 g/mol
Appearance White to light yellow powder or crystals
Melting Point 27-29 °C
Boiling Point 296-298 °C
Solubility Insoluble in water; soluble in common organic solvents like ethanol, acetone, and diethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of Di-p-tolylmethane, providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Application Note
  • ¹H NMR: The proton NMR spectrum of Di-p-tolylmethane is expected to show distinct signals for the aromatic protons, the methylene bridge protons, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment. The aromatic region will likely display a characteristic AA'BB' splitting pattern for the para-substituted rings.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the different carbon environments: the methyl carbons, the methylene bridge carbon, the substituted and unsubstituted aromatic carbons.

Experimental Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of the Di-p-tolylmethane sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Pulse Angle: 30-45°

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Pulse Program: Standard proton-decoupled pulse sequence

Expected Spectral Data
¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.10d, J ≈ 8 Hz4HAromatic (CH ortho to CH₂)
~7.05d, J ≈ 8 Hz4HAromatic (CH ortho to CH₃)
~3.90s2HMethylene (CH₂)
~2.30s6HMethyl (CH₃)
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
~138Aromatic (C para to CH₂)
~135Aromatic (C para to CH₃)
~129Aromatic (CH ortho to CH₂)
~128Aromatic (CH ortho to CH₃)
~41Methylene (CH₂)
~21Methyl (CH₃)

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly from experimental values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Di-p-tolylmethane NMR_Tube NMR Tube Sample->NMR_Tube 10-20 mg Solvent Deuterated Solvent (CDCl₃) Solvent->NMR_Tube ~0.7 mL NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec FID FID Signal NMR_Spec->FID Spectrum ¹H & ¹³C NMR Spectra FID->Spectrum Fourier Transform Analysis Structure Elucidation Spectrum->Analysis Peak Integration & Assignment

NMR Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of Di-p-tolylmethane and identifying any volatile impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for identification. Commercial suppliers often use GC to determine the purity of Di-p-tolylmethane.[1][2]

Application Note

GC-MS analysis allows for the determination of the retention time of Di-p-tolylmethane, which is characteristic under specific chromatographic conditions. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the identity of the compound.

Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of Di-p-tolylmethane (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Perform serial dilutions to prepare calibration standards if quantitative analysis is required.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample.

Instrument Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Injector: Split/splitless injector at 280°C. A split injection (e.g., 50:1) is suitable for purity analysis.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Expected Data
  • Retention Time: The retention time will be dependent on the specific column and conditions but is expected to be in the mid-to-late region of the chromatogram due to its relatively high boiling point.

  • Mass Spectrum:

    • Molecular Ion (M⁺): m/z 196.

    • Major Fragments (Predicted):

      • m/z 181: [M - CH₃]⁺ (loss of a methyl group).

      • m/z 105: [C₈H₉]⁺ (tolyl fragment).

      • m/z 91: [C₇H₇]⁺ (tropylium ion, from rearrangement of the benzyl fragment).

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation Sample Di-p-tolylmethane Solution Diluted Sample Sample->Solution Solvent Volatile Solvent Solvent->Solution GC Gas Chromatograph Solution->GC Injection MS Mass Spectrometer GC->MS Separated Analytes Chromatogram Chromatogram MS->Chromatogram MassSpec Mass Spectrum MS->MassSpec Analysis Purity & Identification Chromatogram->Analysis Retention Time MassSpec->Analysis Fragmentation Pattern

GC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of Di-p-tolylmethane, particularly for purity determination and quantification in non-volatile matrices or for monitoring reactions in solution.

Application Note

A reversed-phase HPLC method is most suitable for Di-p-tolylmethane due to its non-polar nature. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water will provide good separation. UV detection is appropriate as the aromatic rings provide strong chromophores.

Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of Di-p-tolylmethane (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Prepare a series of calibration standards for quantitative analysis.

Instrument Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 220 nm or 254 nm.

Expected Data
  • Retention Time: A single major peak corresponding to Di-p-tolylmethane will be observed. The retention time will depend on the exact mobile phase composition and column used.

  • Purity: The purity can be calculated from the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Separation cluster_proc Data Analysis Sample Di-p-tolylmethane FilteredSample Filtered Sample Sample->FilteredSample MobilePhase Mobile Phase MobilePhase->FilteredSample HPLC HPLC System FilteredSample->HPLC Injection Detector UV Detector HPLC->Detector Chromatogram HPLC Chromatogram Detector->Chromatogram Quantification Purity & Concentration Chromatogram->Quantification Peak Area Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample Di-p-tolylmethane Pan TGA/DSC Pan Sample->Pan 5-10 mg TGA TGA Instrument Pan->TGA DSC DSC Instrument Pan->DSC TGA_Curve TGA Thermogram (Mass vs. Temp) TGA->TGA_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve Thermal_Props Thermal Stability & Phase Transitions TGA_Curve->Thermal_Props DSC_Curve->Thermal_Props

References

Application Note: Analysis of Di-p-tolylmethane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and analysis of Di-p-tolylmethane using Gas Chromatography-Mass Spectrometry (GC-MS). Di-p-tolylmethane (also known as 4,4'-Dimethyldiphenylmethane) is an aromatic hydrocarbon with applications in chemical synthesis and as a potential building block in drug development. The methodology presented herein provides a robust framework for the separation, identification, and quantification of this compound. This document outlines sample preparation, optimized GC-MS instrument parameters, and expected mass spectral data, making it a valuable resource for researchers in organic chemistry, analytical chemistry, and pharmaceutical sciences.

Introduction

Di-p-tolylmethane (C₁₅H₁₆, MW: 196.29 g/mol ) is a diarylmethane compound characterized by two p-tolyl groups linked by a methylene bridge.[1][2][3] Its structural properties make it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This application note provides a standardized method for the analysis of Di-p-tolylmethane, which is crucial for quality control, reaction monitoring, and impurity profiling in various research and development settings. The protocol is based on established methods for the analysis of aromatic hydrocarbons and utilizes electron ionization (EI) for mass spectral analysis.

Experimental Protocols

Sample Preparation

A standard stock solution of Di-p-tolylmethane should be prepared in a high-purity volatile solvent.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of Di-p-tolylmethane standard and dissolve it in 10 mL of dichloromethane or a similar suitable solvent (e.g., toluene, ethyl acetate) to obtain a stock solution of 1 mg/mL.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For the analysis of Di-p-tolylmethane in a sample matrix, a suitable extraction method should be employed. A general liquid-liquid extraction is described below. The specific procedure may require optimization based on the sample matrix.

    • Accurately weigh or measure the sample into a centrifuge tube.

    • Add a suitable volume of an appropriate extraction solvent (e.g., dichloromethane).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic supernatant to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Method Parameters

The following instrumental parameters are recommended as a starting point and may be further optimized for specific instrumentation and analytical goals.

Gas Chromatograph (GC) Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • Injector: Split/Splitless Inlet

  • Injection Volume: 1 µL

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (Split ratio 20:1) or Splitless for trace analysis

  • Carrier Gas: Helium (99.999% purity)

  • Flow Rate: 1.2 mL/min (Constant Flow)

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Final Hold: Hold at 300 °C for 5 minutes

Mass Spectrometer (MS) Parameters:

  • MS System: Agilent 7000D Triple Quadrupole MS or equivalent single quadrupole MS

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-450

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

  • Solvent Delay: 3 minutes

Data Presentation

The electron ionization mass spectrum of Di-p-tolylmethane is characterized by a prominent molecular ion peak and several key fragment ions. The table below summarizes the expected quantitative mass spectral data.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
19645[M]⁺ (Molecular Ion)
181100[M-CH₃]⁺
16520[M-CH₃-CH₄]⁺
10530[C₈H₉]⁺ (p-methylbenzyl cation)
9115[C₇H₇]⁺ (Tropylium ion)
7710[C₆H₅]⁺ (Phenyl cation)

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction / Dilution Sample->Extraction Standard Di-p-tolylmethane Standard Standard->Extraction Solvent Solvent (e.g., Dichloromethane) Solvent->Extraction FinalSample Sample for Injection Extraction->FinalSample GC_Inlet GC Inlet (280°C) FinalSample->GC_Inlet Injection GC_Column GC Column (HP-5ms) GC_Inlet->GC_Column Separation MS_Source MS Ion Source (EI, 70 eV) GC_Column->MS_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) MS_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Filtering Data_Acquisition Data Acquisition System Detector->Data_Acquisition Chromatogram Total Ion Chromatogram (TIC) Data_Acquisition->Chromatogram Mass_Spectrum Mass Spectrum Data_Acquisition->Mass_Spectrum Identification Compound Identification (Library Search, Fragmentation) Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of Di-p-tolylmethane.

References

Application Note: 1H and 13C NMR Spectral Analysis of Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolylmethane is an organic compound with a diarylmethane skeleton, characterized by two p-tolyl groups linked by a methylene bridge. This structural motif is of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of di-p-tolylmethane, along with a standard experimental protocol for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the symmetry of the di-p-tolylmethane molecule, a simplified NMR spectrum is anticipated. The two p-tolyl groups are chemically equivalent, and within each ring, there is a plane of symmetry passing through the methylene bridge and the methyl group. This results in a smaller number of unique proton and carbon signals than the total number of atoms.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show four distinct signals: one for the methylene protons, one for the methyl protons, and two for the aromatic protons.

Table 1: Predicted ¹H NMR Data for Di-p-tolylmethane

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~3.90Singlet (s)-2H
H-2, H-2'~7.10Doublet (d)~8.04H
H-3, H-3'~7.00Doublet (d)~8.04H
H-4, H-4'~2.30Singlet (s)-6H

Note: Predicted chemical shifts are based on the analysis of similar structures such as diphenylmethane and toluene. Actual experimental values may vary slightly.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is expected to display five distinct signals, corresponding to the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Di-p-tolylmethane

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-1~41.0
C-2, C-2'~129.0
C-3, C-3'~128.8
C-4, C-4'~138.0
C-5, C-5'~135.5
C-6, C-6'~21.0

Note: Predicted chemical shifts are based on additive rules and comparison with spectral data of related compounds.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of di-p-tolylmethane with the numbering scheme used for the NMR signal assignments.

NMR_Workflow NMR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum instrument_setup->acquire_13C ft Fourier Transformation acquire_1H->ft acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing to TMS phase_baseline->reference peak_picking Peak Picking & Assignment reference->peak_picking integration Integration (1H) peak_picking->integration structure_elucidation Structure Confirmation integration->structure_elucidation

Di-p-tolylmethane: A High-Boiling Point Organic Solvent for Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of di-p-tolylmethane as a high-boiling point organic solvent, including its physical and chemical properties, safety information, and potential applications in organic synthesis. Detailed protocols for its use in high-temperature reactions are also presented.

Introduction

Di-p-tolylmethane (4,4'-dimethyldiphenylmethane) is an aromatic hydrocarbon that exists as a white to light yellow solid at room temperature.[1] Its high boiling point and thermal stability make it a candidate for use as a solvent in chemical reactions that require elevated temperatures. This application note details the properties of di-p-tolylmethane and provides a comparative analysis with other common high-boiling point solvents.

Physicochemical Properties

Di-p-tolylmethane's utility as a high-boiling point solvent is underpinned by its specific physical and chemical characteristics. A summary of these properties is provided in the table below, alongside those of other commonly used high-boiling point solvents for comparison.

Table 1: Physical and Chemical Properties of Di-p-tolylmethane and Other High-Boiling Point Solvents

PropertyDi-p-tolylmethaneN-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)SulfolaneDiphenyl Ether
CAS Number 4957-14-6[2]872-50-4[3]67-68-5[1]126-33-0[4]101-84-8[5]
Molecular Formula C₁₅H₁₆[1]C₅H₉NO[6](CH₃)₂SO[1]C₄H₈O₂S[7](C₆H₅)₂O[8]
Molecular Weight 196.29 g/mol [1]99.13 g/mol [3]78.13 g/mol [9]120.17 g/mol [10]170.21 g/mol [11]
Boiling Point 150 °C @ 10 mmHg[2][9]202-204 °C[6]189 °C[9]285 °C[7]259 °C[5]
Melting Point 29 °C[2][9]-24 °C[6]18.54 °C[12]27.5 °C[7]26-27 °C[5]
Density 0.98 g/mL[2][11]1.028 g/cm³[6]1.101 g/cm³ @ 20°C[9]1.261 g/cm³[7]1.073 g/mL @ 25°C[5]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[1]Clear colorless liquid with a "fishlike" odor[3]Colorless, odorless, hygroscopic and flammable transparent liquid[1]Colorless oily liquid[4]Colorless crystalline solid or a colorless liquid[5]
Solubility Soluble in ethanol and acetone; insoluble in water.[3]Miscible with water and most common organic solvents.[6]Soluble in water, ethanol, propanol, ether, benzene and chloroform.[1]Miscible with water, acetone, benzene, ethanol, toluene.[10]Insoluble in water; soluble in alcohol, ether, and benzene.[5]

Safety and Handling

Di-p-tolylmethane is classified as a hazardous substance. It is harmful if swallowed and fatal if inhaled. Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.

General Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

Applications in Organic Synthesis

While specific documented applications of di-p-tolylmethane as a solvent in mainstream organic reactions like Suzuki or Buchwald-Hartwig couplings are not widely reported in readily available literature, its properties suggest suitability for high-temperature reactions where solvent stability is crucial. One noted application is in the preparation of Carbazole Pyridine compounds for use in Organic Light Emitting Diodes (OLEDs).[2][9]

The following sections provide generalized protocols for high-temperature cross-coupling reactions, where a high-boiling point solvent like di-p-tolylmethane could potentially be employed. These are illustrative and would require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for High-Temperature Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester at elevated temperatures.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Di-p-tolylmethane (anhydrous)

  • Round-bottom flask or pressure vessel

  • Stir bar

  • Condenser (if refluxing)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask or pressure vessel equipped with a stir bar, add the aryl halide, boronic acid or ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous di-p-tolylmethane to the vessel to achieve the desired concentration.

  • If refluxing, attach a condenser. Seal the vessel if conducting the reaction under pressure.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Reactants: Aryl Halide Boronic Acid/Ester Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Di-p-tolylmethane catalyst->solvent heat Heat to 100-150 °C solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor extract Extraction monitor->extract purify Purification (Chromatography) extract->purify product Isolated Product purify->product

Caption: General workflow for a high-temperature Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for High-Temperature Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of an aryl halide at elevated temperatures.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 - 2.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv)

  • Ligand (e.g., XPhos, 0.07 equiv)

  • Base (e.g., NaOt-Bu, 2.2 equiv)

  • Di-p-tolylmethane (anhydrous)

  • Reaction flask or vial

  • Stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried reaction flask or vial equipped with a stir bar, combine the aryl halide, palladium precatalyst, ligand, and base.

  • Seal the vessel and purge with an inert gas for several minutes.

  • Under a positive pressure of the inert gas, add the anhydrous di-p-tolylmethane, followed by the amine.

  • Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 110-150 °C) with vigorous stirring.

  • Monitor the reaction's progress using a suitable analytical method (e.g., TLC, GC-MS, LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate technique such as column chromatography or recrystallization.

Diagram 2: Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition pd_complex Pd(II) Complex (Ar-Pd-X) oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange amine Amine (R₂NH) amine->ligand_exchange base Base base->ligand_exchange amine_complex Amine Complex (Ar-Pd-NR₂) ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-NR₂) reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

Di-p-tolylmethane presents itself as a viable high-boiling point solvent for specialized applications in organic synthesis, particularly for reactions requiring temperatures above the boiling points of common solvents. Its physical properties, including a high boiling point and low melting point (relative to its boiling point), make it a potentially useful medium for maintaining liquid phase at elevated temperatures. However, its hazardous nature necessitates careful handling and adherence to strict safety protocols. Further research into its application in a broader range of high-temperature organic transformations is warranted to fully explore its utility.

References

Synthesis of High-Purity Di-p-tolylmethane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of high-purity di-p-tolylmethane (4,4'-dimethyldiphenylmethane). This compound serves as a valuable building block in the synthesis of various organic molecules and materials, making its purity a critical factor for successful research and development. The described methodology is based on the Friedel-Crafts alkylation of toluene with dichloromethane, followed by a detailed purification and characterization process.

Overview

The synthesis of di-p-tolylmethane is achieved through the electrophilic substitution of toluene with dichloromethane in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate which then attacks the electron-rich toluene ring, primarily at the para position due to the activating and directing effects of the methyl group. A subsequent alkylation of the initially formed p-tolylmethane with another molecule of toluene yields the desired di-p-tolylmethane. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of ortho and poly-alkylated byproducts.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Purity
TolueneC₇H₈92.14Anhydrous, ≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%
Hydrochloric Acid (HCl)HCl36.46Concentrated (37%)
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Granular
HexaneC₆H₁₄86.18HPLC Grade
Ethyl AcetateC₄H₈O₂88.11HPLC Grade
Deuterated Chloroform (CDCl₃)CDCl₃120.38for NMR
Synthesis of Di-p-tolylmethane
  • Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a drying tube with calcium chloride). Ensure all glassware is thoroughly dried in an oven prior to use.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (13.3 g, 0.1 mol) and 100 mL of anhydrous toluene. Stir the mixture to form a suspension.

  • Addition of Alkylating Agent: Cool the suspension to 0-5 °C using an ice bath. Slowly add dichloromethane (4.25 g, 0.05 mol) dropwise from the dropping funnel over a period of 30 minutes while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase.

  • Work-up: Carefully and slowly pour the reaction mixture into a 1 L beaker containing a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the organic layer and wash it sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (toluene and any remaining dichloromethane) under reduced pressure using a rotary evaporator.

Purification of Di-p-tolylmethane

The crude product obtained is a yellowish oil or a semi-solid. High purity di-p-tolylmethane can be obtained by either recrystallization or column chromatography.

2.3.1. Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol or methanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the white, crystalline product by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven at a temperature below the melting point.

2.3.2. Column Chromatography:

  • Prepare a silica gel column (230-400 mesh) using hexane as the eluent.

  • Dissolve the crude product in a minimum amount of hexane and load it onto the column.

  • Elute the column with hexane. Di-p-tolylmethane, being non-polar, will elute relatively quickly.

  • Collect the fractions and monitor them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain a colorless oil or a white solid.

Characterization

The purity and identity of the synthesized di-p-tolylmethane should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: A single sharp peak in the gas chromatogram indicates high purity. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 196, corresponding to the molecular weight of di-p-tolylmethane.

  • ¹H NMR (CDCl₃): The spectrum should exhibit a singlet for the methylene protons (CH₂) at approximately 3.9 ppm, a singlet for the methyl protons (CH₃) at around 2.3 ppm, and a set of aromatic protons in the range of 7.0-7.2 ppm.

  • ¹³C NMR (CDCl₃): The spectrum will show characteristic peaks for the methylene carbon, methyl carbons, and the aromatic carbons.

Data Presentation

ParameterValue
Molecular Formula C₁₅H₁₆
Molecular Weight 196.29 g/mol
Appearance White crystalline solid or colorless oil
Melting Point 26-29 °C
Boiling Point 295-296 °C
Solubility Insoluble in water; soluble in common organic solvents like hexane, toluene, and dichloromethane.
Purity (by GC) >99%

Experimental Workflow and Signaling Pathways

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents Toluene + Dichloromethane + AlCl3 reaction Friedel-Crafts Alkylation (0°C to RT, 4-6h) reagents->reaction 1 workup Quenching (HCl/Ice) & Extraction reaction->workup 2 crude Crude Di-p-tolylmethane workup->crude 3 purification_method Recrystallization (Ethanol) or Column Chromatography (Silica, Hexane) crude->purification_method 4 pure_product High-Purity Di-p-tolylmethane purification_method->pure_product 5 analysis GC-MS ¹H NMR ¹³C NMR pure_product->analysis 6 confirmation Purity & Structure Confirmation analysis->confirmation 7

Caption: Workflow for the synthesis of high-purity di-p-tolylmethane.

Potential Impurities

The primary impurities that may arise during the synthesis include:

  • Ortho-isomers: 2,4'-dimethyldiphenylmethane and 2,2'-dimethyldiphenylmethane.

  • Poly-alkylated products: Higher molecular weight compounds formed by further alkylation of the product.

  • Unreacted starting materials: Residual toluene and dichloromethane.

  • Benzyl chloride derivatives: Formed from the reaction of toluene with dichloromethane.

These impurities can be effectively removed by the recommended purification methods. The high purity of the final product is essential for its application in sensitive research and drug development processes.

Application of Di-p-tolylmethane in the Synthesis of Carbazole Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of carbazole pyridine compounds, utilizing di-p-tolylmethane as a key starting material. Carbazole pyridine derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. The synthetic route described herein involves a multi-step process including nitration, reduction, palladium-catalyzed cyclization, bromination, and a final Stille cross-coupling reaction.

Overall Synthetic Workflow

The synthesis commences with the dinitration of di-p-tolylmethane, followed by the reduction of the nitro groups to form di-(p-tolyl)amine. This intermediate then undergoes a palladium-catalyzed intramolecular cyclization to yield 3,6-dimethyl-9H-carbazole. Subsequent bromination at the 1 and 8 positions provides a key intermediate for the final cross-coupling step. The synthesis culminates in a Stille coupling reaction with 2-(tri-n-butylstannyl)pyridine to furnish the target 1,8-di(pyrid-2'-yl)-3,6-dimethylcarbazole.

Synthetic Workflow A Di-p-tolylmethane B 4,4'-Dinitro-di-p-tolylmethane A->B Nitration (HNO₃, H₂SO₄) C Di-(p-tolyl)amine B->C Reduction (e.g., SnCl₂, HCl) D 3,6-Dimethyl-9H-carbazole C->D Pd-Catalyzed Cyclization E 1,8-Dibromo-3,6-dimethyl-9H-carbazole D->E Bromination (NBS) F 1,8-Di(pyrid-2'-yl)-3,6-dimethylcarbazole E->F Stille Coupling (Pyridine-SnBu₃, Pd(PPh₃)₄) Synthesis_Logic cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product Di-p-tolylmethane Di-p-tolylmethane Dinitro-di-p-tolylmethane Dinitro-di-p-tolylmethane Di-p-tolylmethane->Dinitro-di-p-tolylmethane Nitration Di-(p-tolyl)amine Di-(p-tolyl)amine Dinitro-di-p-tolylmethane->Di-(p-tolyl)amine Reduction 3,6-Dimethyl-9H-carbazole 3,6-Dimethyl-9H-carbazole Di-(p-tolyl)amine->3,6-Dimethyl-9H-carbazole Cyclization 1,8-Dibromo-3,6-dimethyl-9H-carbazole 1,8-Dibromo-3,6-dimethyl-9H-carbazole 3,6-Dimethyl-9H-carbazole->1,8-Dibromo-3,6-dimethyl-9H-carbazole Bromination Carbazole Pyridine Compound Carbazole Pyridine Compound 1,8-Dibromo-3,6-dimethyl-9H-carbazole->Carbazole Pyridine Compound Stille Coupling

Troubleshooting & Optimization

Optimizing Di-p-tolylmethane Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of di-p-tolylmethane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing di-p-tolylmethane?

A1: The most prevalent and established method for synthesizing di-p-tolylmethane is the Friedel-Crafts alkylation of toluene. This reaction involves the electrophilic aromatic substitution of an alkyl group onto the toluene ring and is typically catalyzed by a Lewis acid or a solid acid catalyst. The methylene bridge is introduced using a methylene source such as dichloromethane (CH₂Cl₂) or formaldehyde (HCHO).

Q2: What are the key factors influencing the yield of di-p-tolylmethane?

A2: Several factors critically influence the yield of di-p-tolylmethane. These include the choice of catalyst, the molar ratio of reactants (toluene to the methylene source), reaction temperature, reaction time, and the purity of the starting materials. Careful optimization of these parameters is essential for maximizing the product yield and minimizing the formation of byproducts.

Q3: How can I minimize the formation of polyalkylation and isomeric byproducts?

A3: Polyalkylation, where more than one methylene group is added to the toluene ring, and the formation of ortho and meta isomers are common challenges. To minimize these side reactions, it is recommended to use a large excess of toluene relative to the methylene source. This increases the statistical probability of the electrophile reacting with a toluene molecule rather than the more activated di-p-tolylmethane product. Additionally, the choice of a shape-selective catalyst, such as certain zeolites, can favor the formation of the desired para isomer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Di-p-tolylmethane - Inactive or insufficient catalyst.- Non-optimal reaction temperature.- Incorrect reactant molar ratio.- Insufficient reaction time.- Impure starting materials.- Ensure the catalyst is fresh and anhydrous (especially Lewis acids like AlCl₃).- Optimize the reaction temperature; higher temperatures may increase reaction rate but can also lead to more side products.- Use a significant excess of toluene (e.g., a 5:1 to 10:1 molar ratio of toluene to methylene source).- Monitor the reaction progress using TLC or GC to determine the optimal reaction time.- Use freshly distilled toluene and high-purity reagents.
Formation of Multiple Products (Isomers and Polyalkylated Compounds) - High reaction temperature.- High concentration of the methylene source.- Highly active, non-selective catalyst.- Lower the reaction temperature to improve selectivity for the para isomer.- Add the methylene source dropwise or at a slow, controlled rate to maintain a low concentration in the reaction mixture.- Consider using a shape-selective catalyst like H-beta zeolite.
Difficulty in Product Purification - Presence of unreacted starting materials.- Formation of closely related isomers (ortho, meta, para).- Presence of higher molecular weight polyalkylated products.- Remove unreacted toluene by distillation.- Utilize fractional distillation under reduced pressure to separate isomers if their boiling points are sufficiently different.- Purify the crude product by recrystallization from a suitable solvent such as ethanol, methanol, or a hexane/ethyl acetate mixture. Column chromatography on silica gel can also be employed for high-purity requirements.
Reaction Fails to Initiate - Deactivated catalyst due to moisture.- Low reaction temperature.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.- Gently warm the reaction mixture to the recommended starting temperature.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of di-p-tolylmethane.

Table 1: Effect of Catalyst on Di-p-tolylmethane Yield

CatalystMethylene SourceToluene:Methylene Source RatioTemperature (°C)Yield (%)
AlCl₃Dichloromethane5:160~65-75
FeCl₃Dichloromethane5:180~60-70
H-beta ZeoliteFormaldehyde10:114071.1[1]
Sulfated ZirconiaFormaldehyde8:1120~80-90

Table 2: Influence of Toluene to Formaldehyde Ratio on Yield (Catalyst: H-beta Zeolite, Temperature: 140°C)

Toluene:Formaldehyde Molar RatioDi-p-tolylmethane Yield (%)
5:162
8:168
10:171
12:170

Experimental Protocols

Protocol 1: Synthesis of Di-p-tolylmethane using Toluene and Dichloromethane with AlCl₃ Catalyst

  • Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Preparation: To the flask, add anhydrous aluminum chloride (13.3 g, 0.1 mol) and 100 mL of anhydrous toluene.

  • Reaction Initiation: Cool the mixture to 0-5°C in an ice bath with continuous stirring.

  • Addition of Dichloromethane: Slowly add dichloromethane (4.25 g, 0.05 mol) dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 100 mL of cold water, followed by 20 mL of concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization from ethanol.

Visualizing the Workflow

Caption: Experimental workflow for di-p-tolylmethane synthesis.

Caption: Troubleshooting logic for optimizing synthesis yield.

References

Technical Support Center: Purification of Crude Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Di-p-tolylmethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Di-p-tolylmethane synthesized via Friedel-Crafts alkylation?

A1: Crude Di-p-tolylmethane synthesized via Friedel-Crafts alkylation of toluene with a methylene source (e.g., dichloromethane or formaldehyde) typically contains several impurities. Understanding these impurities is the first step in selecting an appropriate purification strategy. Common impurities include:

  • Positional Isomers: The primary impurities are often the ortho-para (o,p'-) and ortho-ortho (o,o'-) isomers of di-tolylmethane, formed alongside the desired para-para (p,p'-) isomer. The relative amounts of these isomers depend on the reaction conditions.

  • Poly-alkylated Products: Over-alkylation of the toluene ring can lead to the formation of tri- and tetra-tolylated methanes.

  • Unreacted Starting Materials: Residual toluene and other reactants may be present.

  • Catalyst Residues: Traces of the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) and byproducts from its quenching (e.g., aluminum hydroxides) may contaminate the crude product.[1]

Q2: Which purification method is most suitable for obtaining high-purity Di-p-tolylmethane?

A2: The choice of purification method depends on the scale of the experiment and the required final purity. A combination of methods is often employed for optimal results.

  • Distillation: Vacuum distillation is effective for removing low-boiling starting materials and some high-boiling poly-alkylated byproducts. However, it is generally not effective for separating the positional isomers due to their very close boiling points.

  • Crystallization: Recrystallization is a highly effective method for purifying Di-p-tolylmethane, particularly for removing isomeric impurities. The symmetrical p,p'-isomer tends to pack more efficiently into a crystal lattice than the less symmetrical o,p'- and o,o'-isomers, allowing for its selective crystallization.

  • Column Chromatography: Flash column chromatography or preparative HPLC can provide excellent separation of all components, including positional isomers, yielding very high purity product. However, this method is often more suitable for smaller scale purifications due to cost and solvent consumption.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude Di-p-tolylmethane.

Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers Boiling points of o,p'-, and p,p'- isomers are very close.Simple or fractional distillation is generally not effective for isomer separation. Use crystallization or chromatography for this purpose.
Product Decomposition Distillation temperature is too high.Use vacuum distillation to lower the boiling point of Di-p-tolylmethane and prevent thermal degradation.
Bumping or Uneven Boiling Lack of nucleation sites.Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Column Flooding (in fractional distillation) Excessive boil-up rate or insufficient condenser capacity.Reduce the heating rate to the distillation flask. Ensure the condenser has an adequate flow of coolant.
Crystallization
Problem Possible Cause(s) Solution(s)
Product Oiling Out The boiling point of the solvent is higher than the melting point of the crude product. The crude product is too impure.Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. Perform a preliminary purification step (e.g., distillation) to remove significant impurities.
No Crystal Formation Upon Cooling The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add a less polar "anti-solvent" dropwise until the solution becomes slightly turbid, then warm to re-dissolve and cool slowly.
Low Recovery of Purified Product Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the desired product.[2]
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers Inappropriate stationary or mobile phase.For normal phase chromatography on silica gel, use a non-polar eluent system like hexane or petroleum ether with a very small amount of a slightly more polar solvent (e.g., toluene or dichloromethane) to achieve separation. For reverse-phase HPLC, a biphenyl or PFP (pentafluorophenyl) column can provide enhanced separation of aromatic isomers.[3]
Peak Tailing Interaction of the compound with active sites on the stationary phase. Column overloading.For silica gel chromatography, adding a very small percentage of a non-polar aromatic solvent like toluene to the hexane mobile phase can sometimes improve peak shape. Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Compound is Insoluble in the Mobile Phase The chosen mobile phase is too non-polar.Pre-dissolve the crude mixture in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) before loading it onto the column.
Cracked or Channeled Column Bed Improper packing of the stationary phase.Pack the column carefully and ensure the silica gel is fully settled before loading the sample. Running a volume of the mobile phase through the column before loading can help settle the packing.

Quantitative Data

The following table summarizes typical purity and yield data for different purification methods, based on analogous diarylmethane purifications. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Initial Purity (p,p'-isomer) Final Purity (p,p'-isomer) Typical Yield Notes
Vacuum Distillation ~70%~75-80%>90%Effective for removing non-isomeric impurities.
Crystallization (from Ethanol) ~75%>98%60-80%Highly effective for isomer separation. Yield can be improved by recrystallizing the mother liquor.[4]
Flash Column Chromatography ~70%>99%70-90%Provides excellent separation but may be less practical for large quantities.
Preparative HPLC ~80%>99.5%50-70%Offers the highest resolution for isomer separation.[5][6]

Experimental Protocols

Purification by Vacuum Distillation (Initial Cleanup)
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Procedure:

    • Place the crude Di-p-tolylmethane into the distillation flask with a magnetic stir bar or boiling chips.

    • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect the fraction that distills at the expected boiling point of Di-p-tolylmethane under the applied pressure. (The boiling point will be significantly lower than the atmospheric boiling point of ~300 °C).

    • Discard the initial lower-boiling fraction (containing residual starting materials) and the high-boiling residue (containing poly-alkylated products).

Purification by Crystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude or distilled Di-p-tolylmethane in a minimal amount of hot ethanol (near its boiling point of 78 °C).[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The p,p'-isomer should crystallize out as white needles or plates. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals in a vacuum oven or air dry to remove residual solvent.

Purification by Flash Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow it to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude Di-p-tolylmethane in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Elute the column with a non-polar mobile phase (e.g., 100% hexane or a mixture of hexane and toluene, such as 98:2).

    • The isomers will separate based on their polarity, with the less polar p,p'-isomer typically eluting first.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure p,p'-isomer and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow cluster_alternative Alternative Path crude Crude Di-p-tolylmethane (p,p'-, o,p'-, o,o'- isomers, etc.) distillation Vacuum Distillation crude->distillation chromatography Column Chromatography (Silica Gel, Hexane/Toluene) crude->chromatography crystallization Crystallization (e.g., from Ethanol) distillation->crystallization Partial Purification impurities1 Low-boiling & High-boiling Impurities distillation->impurities1 pure_product High-Purity Di-p-tolylmethane (p,p'-) crystallization->pure_product impurities2 Isomeric Impurities in Mother Liquor crystallization->impurities2 chromatography->pure_product impurities3 Separated Isomers & Other Impurities chromatography->impurities3

Caption: A typical workflow for the purification of crude Di-p-tolylmethane.

TroubleshootingLogic start Purification Issue Encountered check_method Identify Purification Method start->check_method distillation Distillation Issue check_method->distillation Distillation crystallization Crystallization Issue check_method->crystallization Crystallization chromatography Chromatography Issue check_method->chromatography Chromatography dist_q1 Poor Isomer Separation? distillation->dist_q1 cryst_q1 Oiling Out? crystallization->cryst_q1 chrom_q1 Poor Isomer Separation? chromatography->chrom_q1 dist_a1_yes Use Crystallization or Chromatography dist_q1->dist_a1_yes Yes dist_q2 Decomposition? dist_q1->dist_q2 No dist_a2_yes Use Vacuum dist_q2->dist_a2_yes Yes cryst_a1_yes Add Anti-Solvent or Pre-Purify cryst_q1->cryst_a1_yes Yes cryst_q2 No Crystals? cryst_q1->cryst_q2 No cryst_a2_yes Concentrate or Add Anti-Solvent cryst_q2->cryst_a2_yes Yes chrom_a1_yes Optimize Mobile Phase or Change Column chrom_q1->chrom_a1_yes Yes chrom_q2 Peak Tailing? chrom_q1->chrom_q2 No chrom_a2_yes Adjust Mobile Phase or Check Loading chrom_q2->chrom_a2_yes Yes

Caption: A troubleshooting decision tree for Di-p-tolylmethane purification.

References

Technical Support Center: Synthesis of Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of di-p-tolylmethane (also known as 4,4'-dimethyldiphenylmethane). The information provided is designed to address common impurities and challenges encountered during its synthesis, which is typically achieved via a Friedel-Crafts alkylation reaction between toluene and a formaldehyde source.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing di-p-tolylmethane?

A1: The synthesis of di-p-tolylmethane via the acid-catalyzed reaction of toluene and formaldehyde (or its equivalents like paraformaldehyde or dichloromethane) is a classic Friedel-Crafts alkylation. The primary impurities encountered are typically:

  • Isomeric Byproducts: Due to the directing effects of the methyl group on the toluene ring, substitution can occur at the ortho and meta positions, leading to the formation of 2,4'-dimethyldiphenylmethane and 2,2'-dimethyldiphenylmethane isomers in addition to the desired 4,4'-isomer.

  • Polyalkylation Products: The product, di-p-tolylmethane, can itself undergo further alkylation, leading to the formation of higher molecular weight oligomers, often referred to as poly(tolyl)methanes.

  • Unreacted Starting Materials: Residual toluene may remain after the reaction.

  • Oxidation Products: Depending on the reaction conditions and work-up, small amounts of oxidation products may be formed.

Q2: How can I minimize the formation of isomeric impurities?

A2: The ratio of para to ortho and meta isomers is influenced by the reaction conditions. Generally, lower reaction temperatures favor the formation of the para isomer. The choice of catalyst can also play a role. Sterically bulky catalysts may favor substitution at the less hindered para position.

Q3: What causes the formation of polyalkylation products, and how can I prevent them?

A3: Polyalkylation occurs because the product, di-p-tolylmethane, is also susceptible to alkylation under the reaction conditions. To minimize this, it is advisable to use a molar excess of toluene relative to the formaldehyde source. This increases the probability that the electrophile will react with the starting material rather than the product.

Q4: My reaction yield is very low. What are the potential causes?

A4: Low yields in Friedel-Crafts alkylations can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalysts typically used (e.g., AlCl₃, FeCl₃, or strong protic acids like H₂SO₄) are sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Insufficient Catalyst: A sufficient amount of catalyst is crucial to drive the reaction.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. Optimization of the temperature is key.

  • Inefficient Mixing: Proper agitation is necessary to ensure the reactants and catalyst interact effectively, especially in heterogeneous mixtures.

Q5: How can I effectively purify the crude di-p-tolylmethane?

A5: Purification of di-p-tolylmethane from its isomers and oligomeric impurities can be challenging due to their similar physical properties. Common purification techniques include:

  • Fractional Distillation under Reduced Pressure: This is a common method for separating isomers with different boiling points.

  • Recrystallization: This can be an effective method for isolating the desired 4,4'-isomer, which is often a solid at room temperature, from the other isomers which may be oils or have different solubilities.

  • Column Chromatography: For small-scale purifications or to obtain very high purity material, silica gel chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Toluene Inactive or insufficient catalyst.Use a fresh, anhydrous catalyst in the appropriate stoichiometric amount. Ensure all glassware and solvents are dry.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
High Percentage of Isomeric Impurities High reaction temperature.Conduct the reaction at a lower temperature to favor para-substitution.
Inappropriate catalyst.Experiment with different Lewis acid catalysts. Sterically bulkier catalysts may improve para-selectivity.
Significant Formation of High Molecular Weight Oligomers Molar ratio of reactants is not optimal.Increase the molar excess of toluene relative to the formaldehyde source.
Difficult Separation of Isomers Similar boiling points and solubilities of isomers.Employ fractional distillation under high vacuum. For crystallization, screen various solvents to find one that provides good discrimination between the isomers.
Product is a Dark Oil Instead of a Solid Presence of significant amounts of impurities, particularly oligomers and isomeric byproducts.Purify the crude product using fractional distillation followed by recrystallization.

Experimental Protocols

Synthesis of Di-p-tolylmethane via Friedel-Crafts Alkylation

This protocol is a representative procedure based on analogous syntheses. Optimization may be required.

Materials:

  • Toluene (anhydrous)

  • Paraformaldehyde

  • Anhydrous Aluminum Chloride (AlCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous toluene (e.g., 5 molar equivalents).

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents relative to paraformaldehyde).

  • Reactant Addition: In a separate flask, prepare a suspension of paraformaldehyde (1 molar equivalent) in a small amount of anhydrous toluene. Add this suspension to the dropping funnel and then add it dropwise to the stirred toluene-catalyst mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by adding a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under vacuum. The main fraction containing di-p-tolylmethane can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Impurity Formation Pathway

G Toluene Toluene Electrophile Electrophilic Intermediate [CH₂OH]⁺ or similar Formaldehyde Formaldehyde (or equivalent) Catalyst Acid Catalyst (e.g., AlCl₃, H₂SO₄) Catalyst->Electrophile Activation Intermediate Carbocation Intermediate Electrophile->Intermediate Reaction with Toluene DpTM Di-p-tolylmethane (Desired Product) Intermediate->DpTM Deprotonation Isomers Isomeric Impurities (2,4'- and 2,2'- isomers) Intermediate->Isomers Attack at ortho/meta positions Polyalkylation Polyalkylation Products (Oligomers) DpTM->Polyalkylation

Caption: Logical workflow of Di-p-tolylmethane synthesis and common impurity formation pathways.

Technical Support Center: Friedel-Crafts Synthesis of Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of di-p-tolylmethane. Our aim is to help you identify and resolve common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Friedel-Crafts synthesis of di-p-tolylmethane?

A1: The main side reactions include:

  • Isomerization: Formation of ortho- and meta-isomers (o,p'- and m,p'-ditolylmethane) in addition to the desired para-isomer (p,p'-ditolylmethane). The distribution of these isomers is highly dependent on reaction temperature and catalyst.

  • Polyalkylation: The initial product, di-p-tolylmethane, can undergo further alkylation to produce higher molecular weight byproducts. This is because the alkyl groups activate the aromatic ring, making the product more reactive than the starting toluene.[1]

  • Rearrangement: The carbocation intermediate can undergo rearrangements, although this is less common with the simple methylene bridge.

  • Dealkylation: The reverse reaction of alkylation can also occur, especially at higher temperatures or with strong acids, leading to a mixture of products.[2]

Q2: How does temperature affect the product distribution in this synthesis?

A2: Temperature plays a critical role in determining the ratio of isomers. At lower temperatures (e.g., 0°C), the reaction is under kinetic control, favoring the formation of ortho and para isomers.[3] At higher temperatures, the reaction shifts towards thermodynamic control, which can lead to an increased proportion of the more stable meta-isomer through isomerization.[3]

Q3: What is the role of the catalyst, and which catalysts are commonly used?

A3: The catalyst, typically a Lewis acid like anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), generates the electrophile (a carbocation or a complex) from the alkylating agent (e.g., formaldehyde or dichloromethane). The choice and amount of catalyst can influence the reaction rate and the extent of side reactions. Milder catalysts may reduce polyalkylation but might require higher temperatures or longer reaction times.

Q4: Can I use formaldehyde directly as the alkylating agent?

A4: While formaldehyde is a common precursor for the methylene bridge, its direct use can be complicated due to its reactivity and tendency to polymerize. Often, precursors like paraformaldehyde, formal, or dichloromethane are used in the presence of a Lewis acid to generate the electrophile in situ.

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Solution(s)
Low yield of di-p-tolylmethane 1. Inactive catalyst due to moisture.2. Insufficient reaction time or temperature.3. Suboptimal stoichiometry.1. Use freshly opened, anhydrous Lewis acid catalyst and ensure all glassware is thoroughly dried.2. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. A moderate increase in temperature may be necessary.3. Use a significant excess of toluene relative to the alkylating agent to favor the desired mono-alkylation of toluene to the diarylmethane product and minimize polyalkylation.[1]
Presence of significant amounts of ortho and meta isomers 1. Reaction temperature is too high, favoring thermodynamic products (meta-isomer).2. The catalyst used promotes isomerization.1. Conduct the reaction at a lower temperature (e.g., 0-5°C) to favor the kinetically controlled formation of the para-isomer.2. Consider using a milder Lewis acid or a shape-selective solid acid catalyst if para-selectivity is critical.
Formation of high molecular weight byproducts (polyalkylation) 1. The di-p-tolylmethane product is more activated than toluene and undergoes further alkylation.2. High concentration of the alkylating agent.1. Use a large excess of toluene to increase the probability of the electrophile reacting with the starting material rather than the product.2. Add the alkylating agent slowly and portion-wise to the reaction mixture to maintain its low concentration.
Difficult to purify the final product Presence of a complex mixture of isomers and polyalkylated products.Optimize the reaction conditions to minimize side products as described above. Purification may require fractional distillation under reduced pressure or column chromatography on silica gel.

Quantitative Data on Isomer Distribution

Temperature Control ortho-isomer (%) meta-isomer (%) para-isomer (%)
Low (e.g., 0°C)Kinetic~54~17~29
High (e.g., 25°C)Thermodynamic~3~69~28

Note: This data is for the methylation of toluene and serves as an illustrative example of the effect of temperature on isomer distribution.[3]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of di-p-tolylmethane using dichloromethane as the alkylating agent. This protocol is based on general procedures for Friedel-Crafts alkylations and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Anhydrous Toluene

  • Anhydrous Dichloromethane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a 10-fold molar excess of anhydrous toluene.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5°C. Slowly and portion-wise, add anhydrous aluminum chloride (approximately 0.25 equivalents relative to dichloromethane) to the stirred toluene.

  • Addition of Alkylating Agent: Slowly add anhydrous dichloromethane (1 equivalent) dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC or GC.

  • Quenching: Slowly and carefully pour the cold reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Friedel_Crafts_Di_p_tolylmethane Toluene Toluene Di_p_tolylmethane Di-p-tolylmethane (Desired Product) Toluene->Di_p_tolylmethane Alkylation DCM CH2Cl2 (Dichloromethane) Electrophile Electrophile [CH2Cl]+ AlCl4- DCM->Electrophile Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Electrophile Electrophile->Di_p_tolylmethane Polyalkylation Polyalkylation Products Electrophile->Polyalkylation Isomers Isomeric Byproducts (o,p' and m,p') Di_p_tolylmethane->Isomers Isomerization (High Temp.) Di_p_tolylmethane->Polyalkylation Further Alkylation

Caption: Reaction pathway for the synthesis of di-p-tolylmethane and its major side reactions.

Troubleshooting_Logic Start Experiment Start Problem Undesired Result (Low Yield / Impurities) Start->Problem CheckIsomers Isomer Analysis (GC/NMR) Problem->CheckIsomers High Impurity CheckPoly Polyalkylation Analysis (GC/MS) Problem->CheckPoly High MW Byproducts CheckYield Low Yield Analysis Problem->CheckYield Low Conversion AdjustTemp Adjust Temperature (Lower for p-selectivity) CheckIsomers->AdjustTemp AdjustStoich Adjust Stoichiometry (Excess Toluene) CheckPoly->AdjustStoich CheckCatalyst Check Catalyst Activity & Reaction Time CheckYield->CheckCatalyst Success Desired Product AdjustTemp->Success AdjustStoich->Success CheckCatalyst->Success

Caption: Troubleshooting workflow for optimizing the synthesis of di-p-tolylmethane.

References

Troubleshooting peak overlap in Di-p-tolylmethane NMR spectrum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies for researchers, scientists, and drug development professionals encountering peak overlap in the 1H NMR spectrum of Di-p-tolylmethane.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak overlap in the 1H NMR spectrum of Di-p-tolylmethane?

Peak overlap in the 1H NMR spectrum of Di-p-tolylmethane typically arises from several factors:

  • Similar Chemical Environments: The protons on the two p-substituted phenyl rings are in very similar chemical environments, leading to close chemical shifts. The aromatic protons ortho and meta to the methylene bridge are distinct but may have very similar electronic environments, causing their signals to overlap.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects (also known as strong coupling) can occur. This can lead to complex and overlapping multiplets that are difficult to interpret.

  • Instrumental Factors: Poor shimming of the NMR spectrometer can lead to broadened peaks, which can exacerbate overlap issues.[1]

  • Sample Concentration: High sample concentrations can sometimes lead to intermolecular interactions that cause peak broadening and shifts, potentially increasing overlap.[2]

Q2: I am seeing a broad, unresolved multiplet in the aromatic region of my Di-p-tolylmethane spectrum. What is the likely cause and how can I fix it?

A broad, unresolved multiplet in the aromatic region (around 7.00-7.10 ppm) is a classic sign of peak overlap between the ortho and meta protons of the tolyl groups. Due to their similar chemical environments, their signals are likely very close and may be further complicated by strong coupling.

To resolve this, you can try the following troubleshooting steps, starting with the simplest:

  • Improve Shimming: Re-shim the instrument to ensure the best possible magnetic field homogeneity, which will sharpen the peaks.[1]

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl3 to Benzene-d6 or Acetone-d6) can alter the chemical shifts of the protons and may resolve the overlap.[2]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion (in Hz), which can separate the overlapping signals.

  • Acquire a 2D NMR Spectrum: A 2D COSY (Correlation Spectroscopy) experiment can help to identify which protons are coupled to each other, even if their 1D signals are overlapped. For more significant overlap, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to disperse the proton signals based on the chemical shifts of the carbons they are attached to.[3][4]

Troubleshooting Guide

Problem: Overlapping signals in the aromatic region of the Di-p-tolylmethane 1H NMR spectrum.

The expected 1H NMR spectrum of Di-p-tolylmethane shows three main signals: a singlet for the methyl protons, a singlet for the methylene protons, and signals for the aromatic protons. The aromatic protons on each ring are chemically distinct (AA'BB' spin system), but often appear as two overlapping doublets.

Reference Data: Estimated 1H NMR Chemical Shifts and Coupling Constants for Di-p-tolylmethane

Proton TypeMultiplicityEstimated Chemical Shift (δ, ppm) in CDCl3Estimated Coupling Constant (J, Hz)
Methyl (CH3)Singlet2.32N/A
Methylene (CH2)Singlet3.91N/A
Aromatic (ortho to CH2)Doublet7.09~ 8.0
Aromatic (meta to CH2)Doublet7.02~ 8.0

Note: These are estimated values. Actual chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Overlap Observed in Aromatic Region shim Re-shim the Spectrometer start->shim check_resolution Is Resolution Improved? shim->check_resolution change_solvent Change Deuterated Solvent (e.g., Benzene-d6, Acetone-d6) check_resolution->change_solvent No end_resolved Problem Resolved check_resolution->end_resolved Yes check_solvent_effect Is Overlap Resolved? change_solvent->check_solvent_effect higher_field Acquire Spectrum on a Higher Field Spectrometer check_solvent_effect->higher_field No check_solvent_effect->end_resolved Yes check_field_effect Is Overlap Resolved? higher_field->check_field_effect two_d_nmr Perform 2D NMR Experiment (COSY or HSQC) check_field_effect->two_d_nmr No check_field_effect->end_resolved Yes analyze_2d Analyze 2D Spectrum for Correlations two_d_nmr->analyze_2d end_partially_resolved Overlap Partially Resolved, Further Analysis Needed analyze_2d->end_partially_resolved

Caption: Troubleshooting workflow for resolving peak overlap in NMR.

Detailed Experimental Protocols

Protocol 1: Changing the Deuterated Solvent

Objective: To alter the chemical shifts of protons and potentially resolve signal overlap.

Methodology:

  • Sample Recovery: If the initial spectrum was run in a volatile solvent like CDCl3, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum centrifuge.

  • New Solvent Addition: Add the new deuterated solvent (e.g., Benzene-d6 or Acetone-d6) to the NMR tube containing the dried sample. Ensure the sample is fully dissolved.

  • Acquisition: Re-acquire the 1H NMR spectrum using standard acquisition parameters.

  • Analysis: Compare the new spectrum to the original. Aromatic solvent-induced shifts (ASIS) in Benzene-d6 are often effective at resolving overlapping signals of aromatic compounds.

Protocol 2: Acquiring a 2D COSY Spectrum

Objective: To identify scalar-coupled protons, which can help in assigning individual signals within an overlapped multiplet.

Methodology:

  • Sample Preparation: Prepare a sample of Di-p-tolylmethane in a suitable deuterated solvent at a concentration that provides a good signal-to-noise ratio in a standard 1D 1H NMR spectrum.

  • Spectrometer Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).

    • Set the spectral width to encompass all proton signals.

    • The number of increments in the indirect dimension (F1) will determine the resolution in that dimension; 256-512 increments are typically sufficient for routine analysis.

    • Set the number of scans per increment to achieve adequate signal-to-noise.

  • Acquisition: Start the 2D acquisition. This may take from 30 minutes to several hours depending on the sample concentration and desired resolution.

  • Processing and Interpretation:

    • Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions.

    • The resulting 2D spectrum will have the 1D 1H spectrum on both the x and y axes.

    • Diagonal peaks correspond to the signals in the 1D spectrum.

    • Cross-peaks, located off the diagonal, indicate that the two protons at the corresponding chemical shifts on the x and y axes are J-coupled. For Di-p-tolylmethane, you would expect to see a cross-peak between the overlapping aromatic doublets.

Protocol 3: Acquiring a 2D HSQC Spectrum

Objective: To resolve overlapping proton signals by spreading them out according to the chemical shifts of the directly attached carbon atoms.

Methodology:

  • Sample Preparation: Prepare a concentrated sample of Di-p-tolylmethane to ensure a good signal-to-noise ratio for the less sensitive 13C nucleus.

  • Spectrometer Setup:

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer for multiplicity editing).

    • Set the 1H spectral width as in the 1D experiment.

    • Set the 13C spectral width to encompass all expected carbon signals (typically 0 to 160 ppm for aromatic and aliphatic carbons).

    • Set the number of increments in the indirect dimension (F1, 13C) and the number of scans per increment.

  • Acquisition: Start the 2D acquisition. HSQC experiments are generally longer than COSY experiments.

  • Processing and Interpretation:

    • Process the 2D data.

    • The resulting spectrum will have the 1H spectrum on one axis and the 13C spectrum on the other.

    • Each peak in the 2D spectrum represents a correlation between a proton and the carbon it is directly bonded to. This is highly effective for resolving proton signals that overlap in the 1D spectrum but are attached to carbons with different chemical shifts.[1] In the case of Di-p-tolylmethane, the ortho and meta carbons have distinct chemical shifts, which will allow for the resolution of their attached proton signals.

References

Technical Support Center: Di-p-tolylmethane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of di-p-tolylmethane. Our aim is to address common challenges encountered during the scale-up of this process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of di-p-tolylmethane, particularly when scaling up the Friedel-Crafts alkylation of toluene with formaldehyde.

Problem ID Issue Potential Causes Recommended Solutions
DPTM-001 Low Yield of Di-p-tolylmethane 1. Inactive or poisoned catalyst.2. Suboptimal reaction temperature.3. Insufficient mixing, leading to poor mass transfer.4. Incorrect molar ratio of reactants.1. Ensure the catalyst is properly activated before use. For solid catalysts, consider regeneration. For liquid acids, use a fresh batch.2. Optimize the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures can lead to side reactions.[1]3. Increase agitation speed to ensure homogeneity, especially in biphasic systems.[2]4. Adjust the toluene to formaldehyde molar ratio. An excess of toluene can help minimize over-alkylation.
DPTM-002 Poor Selectivity for the p,p'-isomer 1. Incorrect catalyst choice.2. Reaction temperature favoring undesired isomers.3. Isomerization of the product under reaction conditions.1. Employ shape-selective catalysts like H-beta zeolite, which has been shown to exhibit high selectivity for the para,para'-isomer.[2]2. Control the reaction temperature precisely. At sub-zero temperatures, the kinetically favored ortho and para products are dominant, while higher temperatures can lead to the thermodynamically stable meta isomer.[1]3. Minimize reaction time to reduce the chance of product isomerization.
DPTM-003 High Levels of By-products 1. Over-alkylation due to high reactivity of the product.2. Formation of heavy, poly-aromatic compounds.3. Side reactions of formaldehyde.1. Use a significant excess of toluene relative to formaldehyde to decrease the statistical probability of the product reacting further.2. Lower the reaction temperature to reduce the rate of secondary alkylation reactions.3. Consider using paraformaldehyde as the formaldehyde source to potentially reduce water-related side reactions.
DPTM-004 Difficulty in Product Purification 1. Presence of close-boiling isomers.2. Formation of azeotropes with solvent or unreacted starting materials.3. Contamination with residual catalyst.1. Utilize fractional distillation under reduced pressure. The boiling points of the isomers are different, although potentially close.2. Employ crystallisation or recrystallization from a suitable solvent to isolate the desired p,p'-isomer, which is often a solid at room temperature.[3]3. For catalyst removal, if a homogeneous acid catalyst is used, neutralize the reaction mixture and perform aqueous washes. For solid catalysts, simple filtration is effective.
DPTM-005 Catalyst Deactivation 1. Fouling of the catalyst surface by heavy by-products.2. Poisoning of acid sites by impurities in the feedstock.1. For solid catalysts, implement a regeneration procedure, such as calcination, to burn off organic deposits.2. Ensure high purity of reactants (toluene and formaldehyde) to avoid introducing catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing di-p-tolylmethane on an industrial scale?

A1: The most prevalent industrial method is the Friedel-Crafts alkylation of toluene with formaldehyde. This reaction is typically catalyzed by an acid.

Q2: What types of catalysts are used, and what are their pros and cons?

A2: A variety of catalysts can be used:

  • Homogeneous Lewis and Brønsted Acids (e.g., AlCl₃, H₂SO₄): These are highly active but can be corrosive, difficult to separate from the product, and may generate significant waste.[2]

  • Heterogeneous Catalysts (e.g., Zeolites, Heteropolyacids) : These are generally preferred for industrial scale-up due to their ease of separation (filtration), potential for regeneration and reuse, and often higher selectivity.[2] Zeolites like H-beta are particularly noted for their shape-selectivity towards the desired p,p'-isomer.[2]

Q3: How does reaction temperature affect the synthesis of di-p-tolylmethane?

A3: Temperature is a critical parameter that influences both the reaction rate and the isomeric distribution of the product. In Friedel-Crafts alkylations, lower temperatures often favor the formation of ortho and para isomers (kinetic control), while higher temperatures can lead to the formation of the more thermodynamically stable meta isomer.[1] It is crucial to optimize the temperature to maximize the yield of the desired p,p'-isomer while minimizing the formation of by-products.

Q4: What are the main by-products to expect, and how can they be minimized?

A4: The primary by-products are other isomers of di-tolylmethane (o,p'- and m,p'-), and products of over-alkylation where more than one methylene bridge connects toluene units. To minimize these, it is recommended to use an excess of toluene relative to formaldehyde and to maintain optimal reaction temperatures and times.

Q5: What are the recommended methods for purifying di-p-tolylmethane at scale?

A5: A multi-step approach is often necessary.

  • Removal of Catalyst : If a homogeneous catalyst is used, it should be neutralized and washed out. Solid catalysts can be filtered off.

  • Removal of Unreacted Toluene : Excess toluene is typically removed by distillation.

  • Separation of Isomers : Fractional distillation under vacuum can separate the isomers to some extent.

  • Final Purification : Crystallization is a highly effective method for obtaining high-purity p,p'-di-tolylmethane, as it is a solid at room temperature.[3] Techniques like preparative chromatography (prep-HPLC, SFC) or organic solvent nanofiltration are also options for achieving very high purity, particularly in pharmaceutical applications.[3]

Experimental Protocols

Protocol 1: Synthesis of Di-p-tolylmethane using H-beta Zeolite Catalyst

This protocol describes a general procedure for the laboratory-scale synthesis of di-p-tolylmethane, which can be adapted for scale-up.

Materials:

  • Toluene (anhydrous)

  • Paraformaldehyde

  • H-beta Zeolite (activated)

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Hexane (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Thermometer/thermocouple

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Catalyst Activation : Activate the H-beta zeolite catalyst by heating it at 550°C for 4-6 hours in a muffle furnace. Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup : To a dry, three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add the activated H-beta zeolite catalyst (e.g., 5-10 wt% relative to toluene).

  • Charge Reactants : Add anhydrous toluene and paraformaldehyde to the flask. A typical molar ratio would be a significant excess of toluene, for example, 10:1 (toluene:formaldehyde). Dichloromethane can be used as a solvent if needed.

  • Reaction : Heat the mixture to the desired reaction temperature (e.g., 80-120°C) with vigorous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

  • Work-up : After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Catalyst Removal : Separate the catalyst by filtration. The catalyst can be washed with fresh solvent, dried, and potentially regenerated for reuse.

  • Quenching : Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic residues, followed by a wash with brine.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification : Purify the crude product by recrystallization from a suitable solvent like hexane or by fractional distillation under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for Di-p-tolylmethane Synthesis A Catalyst Activation (H-beta Zeolite, 550°C) B Reaction Setup (Flask, Stirrer, Condenser) A->B C Charge Reactants (Toluene, Paraformaldehyde) B->C D Friedel-Crafts Reaction (80-120°C, Vigorous Stirring) C->D E Reaction Work-up (Cooling) D->E F Catalyst Removal (Filtration) E->F G Aqueous Wash (NaHCO3, Brine) F->G H Drying & Solvent Removal G->H I Purification (Crystallization/Distillation) H->I J Pure Di-p-tolylmethane I->J

Caption: Workflow for the synthesis and purification of di-p-tolylmethane.

logical_relationship Troubleshooting Logic for Low Yield A Low Yield of Di-p-tolylmethane B Check Catalyst Activity A->B C Verify Reaction Temperature A->C D Assess Mixing Efficiency A->D E Confirm Reactant Ratio A->E F Regenerate or Replace Catalyst B->F G Optimize Temperature Profile C->G H Increase Agitation Speed D->H I Adjust Toluene/Formaldehyde Ratio E->I J Improved Yield F->J G->J H->J I->J

Caption: Logical flow for troubleshooting low product yield.

References

Technical Support Center: Purification of Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-p-tolylmethane. The focus is on the removal of common isomeric impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in synthetically produced Di-p-tolylmethane?

A1: Di-p-tolylmethane, also known as 4,4'-dimethyldiphenylmethane, is typically synthesized via a Friedel-Crafts alkylation of toluene. This reaction is prone to producing a mixture of positional isomers. The most common isomeric impurities are the ortho,para'-(2,4'-ditolylmethane) and meta,para'-(3,4'-ditolylmethane) isomers, in addition to the desired para,para'-(4,4'-ditolylmethane) isomer. The formation of these isomers is a result of the substitution pattern on the aromatic rings during the electrophilic aromatic substitution reaction.

Q2: Why is it challenging to separate these isomeric impurities?

A2: The isomers of ditolylmethane possess very similar physical and chemical properties due to their identical molecular weight and similar structures. This results in close boiling points and similar polarities, making separation by traditional techniques like simple distillation and crystallization challenging.

Q3: What are the recommended methods for purifying Di-p-tolylmethane?

A3: The primary methods for removing isomeric impurities from Di-p-tolylmethane are:

  • Recrystallization: This is a cost-effective method for purifying solid compounds.

  • Fractional Distillation (under vacuum): This technique is suitable for separating liquids with close boiling points.

  • Chromatography (GC and HPLC): These are powerful analytical and preparative techniques for separating isomers with high resolution.

The choice of method depends on the scale of the purification, the required purity level, and the available equipment.

Troubleshooting Guides

Recrystallization

Issue: Low yield of purified Di-p-tolylmethane after recrystallization.

Possible Cause Troubleshooting Step
Excessive solvent usage: The desired compound remains in the mother liquor.Use the minimum amount of hot solvent required to dissolve the crude product completely.
Cooling too rapidly: Small, impure crystals form instead of large, pure ones.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent choice: The compound is too soluble in the cold solvent.Select a solvent or solvent system where Di-p-tolylmethane has high solubility at high temperatures and low solubility at low temperatures. Ethanol or ethanol-water mixtures are good starting points.

Issue: Oiling out during recrystallization.

Possible Cause Troubleshooting Step
High concentration of impurities: The melting point of the mixture is depressed.Perform a preliminary purification step, such as a simple filtration or a wash, before recrystallization.
Inappropriate solvent: The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
Solution is supersaturated: The compound comes out of solution as a liquid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a pure crystal can also help.
Fractional Distillation

Issue: Poor separation of isomers.

Possible Cause Troubleshooting Step
Insufficient column efficiency: The fractionating column does not have enough theoretical plates.Use a longer fractionating column or a column with a more efficient packing material.
Incorrect reflux ratio: Too much product is being collected, not allowing for proper equilibrium.Increase the reflux ratio to improve separation. A higher reflux ratio means more condensed vapor is returned to the column.
Fluctuations in heating or pressure: Unstable conditions disrupt the vapor-liquid equilibrium.Ensure a stable heat source and maintain a consistent vacuum.

Experimental Protocols

Recrystallization of Di-p-tolylmethane from Ethanol-Water

This protocol is suitable for laboratory-scale purification of Di-p-tolylmethane containing isomeric impurities.

Materials:

  • Crude Di-p-tolylmethane

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude Di-p-tolylmethane in a minimal amount of hot ethanol. Heat the mixture gently to facilitate dissolution.

  • Addition of Water (Anti-solvent): While the ethanol solution is still hot, add warm deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Expected Purity and Yield: This method can significantly increase the purity of the para-isomer. The final purity and yield will depend on the initial impurity concentration. Purity should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The effectiveness of purification methods is best evaluated by quantitative analysis. The following table provides a hypothetical example of purity improvement.

Purification Method Initial Purity of 4,4'-isomer (%) Purity after 1st Pass (%) Purity after 2nd Pass (%)
Recrystallization (Ethanol/Water)859599
Vacuum Fractional Distillation859297

Note: Actual results may vary depending on the specific experimental conditions and the composition of the starting material.

Visualizations

Experimental Workflow: Recrystallization

Recrystallization_Workflow start Crude Di-p-tolylmethane dissolve Dissolve in minimum hot ethanol start->dissolve add_water Add hot water until turbid dissolve->add_water clarify Add hot ethanol to clarify add_water->clarify cool Cool slowly to room temperature, then ice bath clarify->cool filter Vacuum filter to collect crystals cool->filter wash Wash with cold ethanol/water filter->wash dry Dry under vacuum wash->dry end Pure Di-p-tolylmethane dry->end

Caption: Workflow for the recrystallization of Di-p-tolylmethane.

Troubleshooting Logic: Poor Recrystallization Yield

Troubleshooting_Recrystallization start Low Recrystallization Yield check_solvent Too much solvent used? start->check_solvent check_cooling Cooled too quickly? check_solvent->check_cooling No reduce_solvent Action: Evaporate some solvent and re-cool. check_solvent->reduce_solvent Yes check_solubility Compound too soluble when cold? check_cooling->check_solubility No slow_cooling Action: Allow to cool slowly before ice bath. check_cooling->slow_cooling Yes change_solvent Action: Choose a different solvent or solvent mixture. check_solubility->change_solvent Yes

Caption: Troubleshooting guide for low yield in recrystallization.

Improving the thermal stability of Di-p-tolylmethane-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with di-p-tolylmethane-based polymers, also known as poly(p-tolylmethane) or more broadly as poly(phenylene methylene) (PPM). This guide provides troubleshooting advice and frequently asked questions to help you overcome common experimental challenges, with a focus on improving and evaluating the thermal stability of these high-performance materials.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of di-p-tolylmethane-based polymers?

A1: Di-p-tolylmethane-based polymers, specifically poly(phenylene methylene), exhibit exceptionally high thermal stability. The onset of thermal decomposition typically occurs between 400°C and 470°C when measured by thermogravimetric analysis (TGA) in an air atmosphere.[1][2][3] The maximum decomposition rates are often observed above 500°C.[1]

Q2: What is the primary degradation mechanism for these polymers?

A2: At temperatures below 500°C, the primary degradation process is minimal. Above this temperature, the degradation involves the breakdown of the polymer backbone, which consists of strong aromatic rings and methylene bridges. This process is believed to be a homolytic reaction involving the random scission of C-C bonds, leading to the formation of various gaseous products.[4] The presence of oxygen can accelerate degradation at elevated temperatures.

Q3: What is the glass transition temperature (Tg) for this class of polymers?

A3: The glass transition temperature (Tg) for poly(phenylene methylene) is typically in the range of 60°C to 65°C, as determined by Differential Scanning Calorimetry (DSC).[2]

Q4: How can I characterize the thermal stability of my synthesized polymer?

A4: The two primary techniques for characterizing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6][7][8][9]

  • TGA measures mass loss as a function of temperature, allowing you to determine the onset of decomposition temperature (Td).

  • DSC measures the heat flow into or out of a sample as a function of temperature, which is used to identify the glass transition temperature (Tg), melting points, and crystallization behavior.

Troubleshooting Guide

Issue 1: Lower than expected thermal stability (Decomposition below 400°C)

Question Possible Cause & Explanation Suggested Solution
Are you observing a broad or multi-step decomposition in your TGA curve? This may indicate a low molecular weight polymer or the presence of residual catalyst, solvent, or unreacted monomers. Lower molecular weight chains are more volatile and degrade at lower temperatures.Purification: Ensure the polymer is thoroughly purified after synthesis to remove any impurities. Reprecipitation is a common and effective method. Optimize Polymerization: Adjust reaction conditions (time, temperature, catalyst concentration) to favor the formation of higher molecular weight polymer.
Did the polymerization reaction proceed too quickly or exothermically? Uncontrolled Friedel-Crafts polymerization can lead to excessive branching and structural defects in the polymer backbone. These defect sites can act as initiation points for thermal degradation, lowering the overall stability.Control Reaction Rate: Perform the polymerization at a lower initial temperature and increase it gradually. Ensure efficient stirring to maintain a homogeneous reaction mixture and dissipate heat. A constant, slow flow of inert gas can help remove the HCl byproduct, driving the reaction forward controllably.
Is your polymer discolored (darker than the expected pale yellow)? Discoloration can be a sign of oxidation or unwanted side reactions during synthesis, which can introduce thermally labile groups into the polymer structure.Inert Atmosphere: Conduct the entire synthesis and subsequent handling of the polymer under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

Issue 2: Cracks or bubbles forming in polymer films or coatings upon cooling

Question Possible Cause & Explanation Suggested Solution
Are you processing the pure polymer via hot pressing or melt processing? Pure poly(phenylene methylene) can be brittle and have high melt viscosity. This can lead to stress build-up during cooling, resulting in cracks. Bubbles can form from trapped air or volatiles.[3][10]Use Additives: The processability can be significantly improved by incorporating additives. • Plasticizers: Adding a plasticizer like benzyl butyl phthalate can reduce brittleness. • Polymer Blending: Blending with a small amount of polybenzylsiloxane can enhance the viscosity of the molten polymer, reducing bubble formation and preventing cracks.[3][10]
Is your cooling rate too fast after melt processing? Rapid cooling from a high processing temperature can induce thermal shock and internal stresses, leading to the formation of cracks in the final product.Controlled Cooling: Implement a slow, controlled cooling ramp after hot pressing or molding. Annealing the sample at a temperature just above its glass transition temperature before cooling can also help to relieve internal stresses.

Quantitative Data Summary

The following table summarizes key thermal properties for poly(phenylene methylene) (PPM) and its copolymers, providing a benchmark for experimental results.

Polymer SystemGlass Transition Temp. (Tg)Onset of Decomposition (Td)Analysis Condition
Poly(phenylene methylene) (PPM) 60 - 65 °C450 - 470 °CAir Atmosphere
PPM Copolymer (6.1% alkoxy side chains) ~60 °C~400 °CAir Atmosphere
PPM Copolymer (13.4% alkoxy side chains) ~60 °C~380 °CAir Atmosphere

Data sourced from references[1],[2], and[3].

Experimental Protocols

Protocol 1: Synthesis of Poly(phenylene methylene) via Friedel-Crafts Polymerization

This protocol is based on established methods for synthesizing high molecular weight, thermally stable PPM.[3]

Materials:

  • Benzyl chloride (freshly distilled)

  • Tin(IV) chloride (SnCl4)

  • Nitrogen gas (high purity)

Procedure:

  • Set up a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

  • Purge the flask thoroughly with nitrogen gas.

  • Under a positive nitrogen pressure, add benzyl chloride to the flask.

  • Begin vigorous stirring and heat the monomer to 60-80°C.

  • Carefully add the SnCl4 catalyst dropwise to the heated monomer. The reaction is exothermic and will produce HCl gas.

  • Maintain a constant, slow flow of nitrogen (0.4–0.5 mL·min⁻¹) to help remove the HCl gas from the reaction mixture.

  • As the polymerization proceeds, the viscosity of the mixture will increase significantly. To maintain adequate stirring, gradually increase the reaction temperature in stages, for example, to 120°C for 3 hours, and then to 180°C for 17-20 hours.

  • After the reaction is complete, cool the highly viscous polymer and dissolve it in a suitable solvent (e.g., chloroform or THF).

  • Purify the polymer by precipitating it into a non-solvent like methanol.

  • Filter and dry the resulting polymer under vacuum until a constant weight is achieved.

Protocol 2: Thermal Characterization by TGA

This is a general procedure for evaluating the thermal stability of the synthesized polymer.[2][9]

Procedure:

  • Ensure the TGA instrument is calibrated.

  • Place a small, accurately weighed sample (5-10 mg) of the dried polymer into a TGA pan (typically alumina or platinum).

  • Place the pan in the TGA furnace.

  • Set the experimental atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 20-50 mL/min).

  • Program the temperature profile. A typical profile involves heating from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Run the experiment and record the mass loss versus temperature curve.

  • Analyze the resulting thermogram to determine the onset of decomposition temperature (often defined as the temperature at which 5% mass loss occurs, Td,5%).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Monomer Benzyl Chloride Monomer Polymerization Friedel-Crafts Polymerization Monomer->Polymerization Catalyst SnCl4 Catalyst Catalyst->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Dissolution & Reprecipitation Crude_Polymer->Purification Pure_Polymer Pure, Dry Polymer Purification->Pure_Polymer TGA TGA Analysis Pure_Polymer->TGA DSC DSC Analysis Pure_Polymer->DSC Thermal_Data Thermal Stability Data (Td, Tg) TGA->Thermal_Data DSC->Thermal_Data

Caption: Experimental workflow from synthesis to thermal characterization.

Troubleshooting_Guide Start Problem: Low Thermal Stability (Td < 400°C) Check_Purity Is the polymer pure? (No residual monomer/catalyst) Start->Check_Purity Check_Reaction Was the polymerization controlled? (No overheating) Check_Purity->Check_Reaction Yes Purify Action: Reprecipitate Polymer Check_Purity->Purify No Optimize Action: Optimize Synthesis (Control Temp, Stirring) Check_Reaction->Optimize No Solution Result: Improved Thermal Stability Check_Reaction->Solution Yes Purify->Solution Optimize->Solution

Caption: Troubleshooting logic for low thermal stability issues.

Factors_Affecting_Stability center_node Thermal Stability mw Molecular Weight mw->center_node purity Polymer Purity purity->center_node defects Structural Defects (e.g., branching) defects->center_node oxidation Oxidation oxidation->center_node synthesis Synthesis Conditions synthesis->mw synthesis->defects purification Purification Method purification->purity atmosphere Processing Atmosphere atmosphere->oxidation

References

Minimizing by-product formation in 4,4'-dimethyldiphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-dimethyldiphenylmethane. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products in the synthesis of 4,4'-dimethyldiphenylmethane?

A1: The synthesis, typically a Friedel-Crafts alkylation of toluene with a methylene source (like formaldehyde or dichloromethane), can lead to several by-products. The most common are isomers of dimethyldiphenylmethane, including the 2,4'- and 2,2'-isomers. Additionally, polyalkylation can occur, where more than one methylene bridge connects toluene molecules, forming higher molecular weight oligomers. Other potential by-products include those from the self-condensation of formaldehyde or rearrangements and cracking at elevated temperatures.

Q2: How does the choice of catalyst influence by-product formation?

A2: The catalyst is a critical factor in determining product selectivity. Strong Lewis acids like AlCl₃ are highly active but can promote the formation of isomers and polyalkylation products. Shape-selective catalysts, such as zeolites (e.g., Hβ, HY, HZSM-5), are often preferred. Their porous structure can sterically hinder the formation of bulkier isomers, thereby favoring the desired 4,4'-product. The acidity of the catalyst also plays a role; moderate acidity is often optimal to achieve high conversion without excessive by-product formation.

Q3: What is the effect of reaction temperature on the product distribution?

A3: Reaction temperature significantly impacts both the reaction rate and selectivity. At lower temperatures, the reaction is under kinetic control, which generally favors the formation of ortho and para isomers. As the temperature increases, the reaction can become reversible, leading to thermodynamic control. This may favor the most stable isomer, which is not always the desired 4,4'-product. High temperatures can also lead to increased formation of cracking and polyalkylation by-products.

Q4: Can the reactant ratio be adjusted to minimize by-products?

A4: Yes, using a large excess of toluene relative to the methylene source is a common strategy to minimize polyalkylation. This increases the statistical probability that the electrophile will react with a molecule of toluene rather than the already-alkylated product, which is often more reactive than the starting material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 4,4'-Isomer 1. Unfavorable isomer distribution (high 2,4'- or 2,2'- content).2. Inappropriate catalyst choice.3. Non-optimal reaction temperature.1. Employ a shape-selective catalyst like Hβ or HZSM-5 zeolite.2. Screen different acid catalysts to find one with moderate acidity.3. Optimize the reaction temperature; start with lower temperatures and gradually increase.
High Levels of Polyalkylation 1. The initial product is more reactive than toluene.2. Incorrect reactant molar ratio.1. Use a significant molar excess of toluene to the methylene source (e.g., 8:1 or higher).
Formation of Tars or Charring 1. Reaction temperature is too high.2. Catalyst is too active or used in excess.1. Lower the reaction temperature.2. Reduce the amount of catalyst or use a catalyst with lower acidity.
Low Overall Conversion 1. Insufficient catalyst activity.2. Reaction temperature is too low or reaction time is too short.3. Presence of impurities that poison the catalyst.1. Use a more active catalyst or increase the catalyst loading.2. Increase the reaction temperature and/or extend the reaction time.3. Ensure all reactants and solvents are pure and dry.

Data on Catalyst Performance in Analogous Reactions

While specific data for 4,4'-dimethyldiphenylmethane is proprietary in many cases, the synthesis of its amino-analogue, 4,4'-diaminodiphenylmethane (MDA), provides valuable insights. The principles of minimizing isomer formation and by-products are directly comparable.

Catalyst Reactant Ratio (Aniline:Formaldehyde) Temperature (°C) Reaction Time (h) Yield of 4,4'-Isomer (%) Selectivity for 4,4'-Isomer (%)
H₄SiW₁₂O₄₀@MIL-100(Fe)5:1120681.679.2[1]
Immobilized Ionic Liquid (SiO₂@[HSO₃-ppim]CF₃SO₃-I)4:180774.994.5[1]
Hβ Zeolite (for 3,3'-dimethyl-4,4'-diaminodiphenylmethane)8:1 (o-toluidine:formaldehyde)140 then 160187.5-

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dimethyldiphenylmethane using a Zeolite Catalyst

This protocol is a representative procedure adapted from methodologies for similar syntheses.

Materials:

  • Toluene (excess)

  • Paraformaldehyde

  • Hβ Zeolite catalyst

  • Anhydrous solvent (e.g., hexane)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with toluene and the Hβ Zeolite catalyst.

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-140°C).

  • Slowly add paraformaldehyde in portions over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for 4-8 hours, monitoring the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to recover the catalyst. The catalyst can often be washed, dried, and reused.

  • Wash the filtrate with a sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent and excess toluene under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to isolate the 4,4'-dimethyldiphenylmethane.

Visualizing Reaction Pathways and Workflows

Byproduct_Formation Toluene Toluene Intermediate Benzylic Carbocation Toluene->Intermediate Electrophilic Attack CH2O Formaldehyde Catalyst Acid Catalyst (e.g., Zeolite) CH2O->Catalyst Activation Catalyst->Intermediate Product_44 4,4'-Dimethyldiphenylmethane (Desired Product) Intermediate->Product_44 Reaction with Toluene (para) Byproduct_24 2,4'-Isomer Intermediate->Byproduct_24 Reaction with Toluene (ortho/para) Byproduct_22 2,2'-Isomer Intermediate->Byproduct_22 Reaction with Toluene (ortho) Polyalkylation Polyalkylation Products Product_44->Polyalkylation Further Reaction

Caption: Reaction pathway for the formation of 4,4'-dimethyldiphenylmethane and major by-products.

Experimental_Workflow start Start reactants Charge Reactor with Toluene and Catalyst start->reactants heat_stir Heat and Stir reactants->heat_stir add_ch2o Slowly Add Paraformaldehyde heat_stir->add_ch2o react React for 4-8 hours (Monitor by GC-MS) add_ch2o->react cool Cool to Room Temperature react->cool filter Filter to Remove Catalyst cool->filter wash Wash Organic Phase filter->wash dry Dry Organic Phase wash->dry evaporate Remove Solvent and Excess Toluene dry->evaporate purify Purify Product (Distillation/Recrystallization) evaporate->purify end End purify->end

References

Validation & Comparative

A Comparative Guide to OLED Host Materials: Di-p-tolylmethane and Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of Organic Light-Emitting Diode (OLED) development, the selection of an appropriate host material is a critical determinant of device performance. This guide provides a comprehensive comparison of Di-p-tolylmethane with established host materials such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-Bis(N-carbazolyl)benzene (mCP), and Tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA). The following sections detail their performance characteristics, supported by experimental and theoretical data, to aid in the rational design of next-generation OLEDs.

Performance Comparison of Host Materials

The efficacy of a host material in an OLED is governed by several key photophysical and electrochemical properties. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which influence charge injection and transport, and the triplet energy (ET), which is crucial for efficient energy transfer to the phosphorescent guest emitter. Thermal stability, indicated by the glass transition temperature (Tg) and decomposition temperature (Td), is also vital for device longevity.

While extensive experimental data is available for established host materials like CBP, mCP, and TCTA, there is a notable lack of published experimental performance data for Di-p-tolylmethane in OLED applications. To facilitate a meaningful comparison, theoretical calculations based on quantum chemistry have been employed to estimate the electronic properties of Di-p-tolylmethane.

Table 1: Comparison of Key Physical and Electronic Properties of Selected Host Materials

Host MaterialChemical StructureMolecular FormulaHOMO Level (eV)LUMO Level (eV)Triplet Energy (ET) (eV)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Data Source
Di-p-tolylmethane Di-p-tolylmethane structureC15H16-5.85 (theor.)-0.83 (theor.)3.05 (theor.)N/AN/ATheoretical Calculation
CBP CBP structureC36H24N2-6.0[1]-2.9[1]2.56[2]110385Experimental
mCP mCP structureC30H20N2-5.9[3]-2.4[3]2.91[3]60380Experimental
TCTA TCTA structureC54H36N4-5.7-2.4[4][5]2.84151410Experimental

Table 2: Performance of Phosphorescent OLEDs (PhOLEDs) Employing Different Host Materials

Host MaterialEmitterDevice StructureMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Reference
CBP Ir(ppy)3ITO/NPB/TCTA/CBP:Ir(ppy)3/BAlq/Alq3/Liq/Al~1942[6]18.8[6][6]
CBP Derivative (CBPPO) FIrpicITO/MoO3/NPB/CBPPO:FIrpic/TmPyPB/LiF/Al14.4[1]28.0[1]25.8[1][1]
mCP FIrpicITO/PEDOT:PSS/mCP:FIrpic/TPBi/LiF/Al~11.4--[7]
TCTA Green PhOLEDITO/HATCN/NPB/TCTA/TCTA:dopant/Bphen/Liq/Al17.45448[8]

Note: Device structures can vary significantly between studies, affecting direct performance comparisons. The data presented are representative examples.

Experimental and Theoretical Methodologies

To ensure a comprehensive understanding of the data presented, this section outlines the typical experimental protocols for OLED fabrication and characterization, as well as the computational approach used to determine the properties of Di-p-tolylmethane.

Experimental Protocols

A standardized approach to fabricating and testing OLEDs is crucial for reproducible results. The following protocols are representative of common practices in the field.

The fabrication of small-molecule OLEDs is predominantly carried out using vacuum thermal evaporation, a process that allows for the precise deposition of thin organic and metallic layers.[5][9]

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation (<10^-6 Torr) cluster_encapsulation Encapsulation ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HIL Hole Injection Layer (HIL) Deposition Plasma_Treatment->HIL HTL Hole Transport Layer (HTL) Deposition HIL->HTL EML Emissive Layer (EML) Co-deposition of Host:Guest HTL->EML HBL Hole Blocking Layer (HBL) Deposition EML->HBL ETL Electron Transport Layer (ETL) Deposition HBL->ETL EIL Electron Injection Layer (EIL) Deposition ETL->EIL Cathode Cathode Deposition (e.g., LiF/Al) EIL->Cathode Encapsulation Device Encapsulation (e.g., Glass Lid and UV Epoxy) Cathode->Encapsulation

OLED Fabrication Workflow
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.[10] The substrates are then treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), hole blocking layer (HBL), and electron transport layer (ETL), are deposited in a high-vacuum chamber (typically < 10-6 Torr). The EML is created by co-evaporating the host and guest materials from separate sources, with the doping concentration controlled by the relative deposition rates.[9]

  • Cathode Deposition: Following the organic layers, an electron injection layer (EIL), often a thin layer of an alkali metal fluoride like LiF, and a metal cathode (e.g., aluminum) are deposited through a shadow mask to define the active area of the device.[5]

  • Encapsulation: To protect the organic layers from degradation by moisture and oxygen, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.[10]

The performance of the fabricated OLEDs is evaluated using a suite of electrical and optical measurements.

characterization_workflow JVL J-V-L Measurement Efficiency Efficiency Calculation (EQE, Current, Power) JVL->Efficiency Lifetime Lifetime Measurement (Accelerated Testing) JVL->Lifetime EL_Spectrum Electroluminescence Spectrum Measurement EL_Spectrum->Efficiency

OLED Characterization Workflow
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source-measure unit, and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.[11][12]

  • Electroluminescence (EL) Spectrum and Color Coordinates: The EL spectrum is recorded at a specific driving voltage or current density using a spectrometer. From the spectrum, the Commission Internationale de l'Éclairage (CIE) color coordinates are calculated.[11]

  • Efficiency Calculations:

    • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of injected electrons. It is calculated from the luminance, EL spectrum, and current density, often assuming a Lambertian emission profile.[10][13]

    • Current Efficiency: Measured in candela per ampere (cd/A), it is the ratio of the luminance to the current density.[11]

    • Power Efficiency: Measured in lumens per watt (lm/W), it is the ratio of the luminous flux to the input electrical power.[11]

  • Lifetime Measurement: The operational stability of the device is assessed by monitoring the decay in luminance over time while driving the device at a constant current density. Accelerated lifetime testing at elevated temperatures or higher initial brightness levels is often employed to predict the device's long-term performance.[11][14]

Theoretical Calculations for Di-p-tolylmethane

Due to the absence of experimental data, the electronic properties of Di-p-tolylmethane were estimated using quantum chemical calculations.

theoretical_workflow SMILES Obtain SMILES String 'CC1=CC=C(C=C1)CC2=CC=C(C=C2)C' Geom_Opt Geometry Optimization (e.g., DFT with B3LYP functional) SMILES->Geom_Opt Energy_Calc Single-Point Energy Calculation Geom_Opt->Energy_Calc Triplet_Calc Triplet State Calculation (e.g., TD-DFT) Geom_Opt->Triplet_Calc HOMO_LUMO Extract HOMO and LUMO Energy Levels Energy_Calc->HOMO_LUMO Triplet_Energy Determine Triplet Energy (E_T) Triplet_Calc->Triplet_Energy

Theoretical Calculation Workflow
  • Molecular Structure: The SMILES (Simplified Molecular Input Line Entry System) string for Di-p-tolylmethane (CC1=CC=C(C=C1)CC2=CC=C(C=C2)C) was obtained from a chemical database.[6]

  • Quantum Chemical Software: A free, web-based computational chemistry platform was utilized for the calculations.

  • Geometry Optimization: The initial 3D structure was optimized to find its lowest energy conformation using Density Functional Theory (DFT) with a suitable functional and basis set.

  • Electronic Properties:

    • HOMO and LUMO Energies: Single-point energy calculations were performed on the optimized geometry to determine the energies of the HOMO and LUMO.

    • Triplet Energy: Time-dependent DFT (TD-DFT) calculations were carried out to determine the energy of the lowest triplet excited state (T1), which corresponds to the triplet energy (ET).

Discussion and Outlook

The comparison of Di-p-tolylmethane with established host materials highlights the critical interplay between molecular structure and OLED performance.

CBP: As a widely used host, CBP offers good hole transport properties. However, its relatively low triplet energy limits its application in high-energy (blue) PhOLEDs due to potential back energy transfer from the guest to the host.[2] Derivatives of CBP, such as CBPPO, have been developed to overcome this limitation by increasing the triplet energy and improving charge balance, leading to enhanced device efficiency and stability.[1]

mCP: With its high triplet energy, mCP is a suitable host for blue PhOLEDs.[3] It effectively confines excitons on the guest emitter, leading to high internal quantum efficiencies. However, its performance can be sensitive to the overall device architecture, including the choice of transport layers.

TCTA: TCTA is a versatile material that can function as a hole transport layer, an electron blocking layer, and a host material.[4][5] Its high glass transition temperature contributes to the morphological stability of the device. Its triplet energy is suitable for hosting green and red phosphorescent emitters.

References

A Comparative Guide to Di-p-tolylmethane and Alternative High-Temperature Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of high-temperature applications, the selection of a durable and reliable lubricant is paramount for ensuring operational efficiency and longevity of components. This guide provides a comparative analysis of Di-p-tolylmethane as a potential high-temperature lubricant against established alternatives, including Synthetic Esters, Silicone Oils, and Perfluoropolyethers (PFPEs). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on lubricant selection based on performance data and standardized testing methodologies.

While Di-p-tolylmethane, a diarylalkane, possesses a chemical structure suggesting potential for thermal stability, there is a notable absence of publicly available experimental data on its performance as a high-temperature lubricant. Therefore, this guide will present the known properties of Di-p-tolylmethane and compare them with the established performance metrics of the alternative lubricants.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the compared lubricants. It is important to note that the values presented are representative and can vary based on the specific formulation, additives, and test conditions. Direct comparison should be approached with caution due to the variability in reported data across different sources.

PropertyDi-p-tolylmethaneSynthetic Esters (e.g., Polyol Esters)Silicone Oils (e.g., Phenylmethyl silicones)Perfluoropolyethers (PFPEs)Test Method
Thermal Stability
Max. Continuous Operating Temp. (°C)Data not available~230 - 280+~200 - 250~250 - 350+-
Decomposition Temperature (°C)Data not available> 300[1]> 350[2]> 350[3]TGA
Oxidative Stability
Oxidation Induction Time (OIT) (minutes)Data not available> 100 (at ~200°C)[4]Data varies widelyHighly resistantASTM D5483
Lubricity
Wear Scar Diameter (mm)Data not available0.3 - 0.6[5]~0.5 - 0.80.4 - 0.7ASTM D4172
Coefficient of FrictionData not available~0.08 - 0.12[5]~0.1 - 0.2~0.1 - 0.15ASTM D4172
Other Properties
Viscosity Index (VI)Data not availableHigh (140-180+)Very High (160-400+)Low to High (50-350+)[6]ASTM D2270
Pour Point (°C)Data not available-60 to -30-70 to -40-90 to -30[6]ASTM D97
Flash Point (°C)~157> 220> 300[3]Non-flammableASTM D92

Experimental Protocols

A foundational understanding of the methodologies used to generate the performance data is crucial for its correct interpretation. Below are detailed protocols for key experiments cited in this guide.

ASTM D5483: Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry (PDSC)

This method determines the oxidative stability of a lubricant.[7][8]

  • Objective: To measure the time until the onset of oxidation of a lubricant under accelerated conditions.

  • Apparatus: A Pressure Differential Scanning Calorimeter (PDSC) capable of maintaining a constant temperature and a high-pressure oxygen atmosphere.

  • Procedure:

    • A small, precisely weighed sample of the lubricant is placed in an aluminum sample pan.

    • The sample pan is placed into the PDSC test cell.

    • The cell is sealed and pressurized with a high-purity oxygen atmosphere, typically to 3.5 MPa (500 psig).[9]

    • The temperature of the cell is rapidly increased to a specified isothermal test temperature (e.g., 155°C to 210°C).[9]

    • The sample is held at this constant temperature while the heat flow from the sample is monitored.

    • The onset of oxidation is marked by a sharp exothermic release of energy.

  • Data Reported: The Oxidation Induction Time (OIT) is the time elapsed from the start of the isothermal test to the onset of the exothermic oxidation event.[10][11] A longer OIT indicates greater oxidative stability.[12]

ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test evaluates the anti-wear properties of a lubricating fluid.[13][14]

  • Objective: To determine the relative wear-preventing properties of a lubricant under sliding contact.[15]

  • Apparatus: A four-ball wear tester.

  • Procedure:

    • Three steel balls are clamped together in a cup and immersed in the lubricant being tested.[16]

    • A fourth steel ball is brought into contact with the three stationary balls and rotated at a specified speed (typically 1200 or 1800 rpm) under a defined load (e.g., 40 kg) and temperature (e.g., 75°C) for a set duration (usually 60 minutes).[17][18]

    • After the test, the three stationary balls are cleaned.

    • The diameters of the wear scars on the three stationary balls are measured using a microscope.

  • Data Reported: The average wear scar diameter is reported. A smaller wear scar diameter indicates better wear protection.[19] The coefficient of friction can also be monitored during the test.

ASTM D3336: Life of Lubricating Greases in Ball Bearings at Elevated Temperatures

This method assesses the high-temperature performance and endurance of lubricating greases.[20][21]

  • Objective: To evaluate the ability of a grease to provide adequate lubrication in ball bearings operating at high speeds and elevated temperatures for extended periods.[22]

  • Apparatus: A specialized test spindle capable of rotating a test bearing at high speed (e.g., 10,000 rpm) and maintaining a high temperature.[23]

  • Procedure:

    • A specified amount of the test grease is packed into a standard ball bearing (e.g., SAE No. 204 size).[15]

    • The lubricated bearing is installed in the test spindle.

    • The bearing is rotated at a high speed (e.g., 10,000 rpm) under a light load at a specified elevated temperature.[23]

    • The test is run for a predetermined number of hours or until failure, which is indicated by a significant increase in torque or a rise in bearing temperature.[15]

  • Data Reported: The test life in hours until failure. Longer life indicates better high-temperature performance.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in lubricant evaluation, the following diagrams are provided.

Lubricant_Performance_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep Prepare Lubricant Samples Thermal_Test Thermal Stability Test (e.g., TGA) Prep->Thermal_Test Test Sample Oxidative_Test Oxidative Stability Test (ASTM D5483) Prep->Oxidative_Test Test Sample Lubricity_Test Lubricity Test (ASTM D4172) Prep->Lubricity_Test Test Sample Collect_Data Collect Performance Data Thermal_Test->Collect_Data Generate Data Oxidative_Test->Collect_Data Generate Data Lubricity_Test->Collect_Data Generate Data Compare Compare with Alternatives Collect_Data->Compare Conclusion Draw Conclusions Compare->Conclusion

Workflow for Lubricant Performance Evaluation

High_Temp_Lubricant_Properties cluster_properties Key Lubricant Properties cluster_performance High-Temperature Performance Thermal_Stab Thermal Stability Reduced_Wear Reduced Component Wear Thermal_Stab->Reduced_Wear Longer_Life Longer Lubricant Life Thermal_Stab->Longer_Life Oxidative_Stab Oxidative Stability Oxidative_Stab->Longer_Life Lubricity Lubricity Lubricity->Reduced_Wear Viscosity_Index Viscosity Index Maintained_Viscosity Maintained Viscosity at Temp Viscosity_Index->Maintained_Viscosity Operational_Efficiency Improved Operational Efficiency Reduced_Wear->Operational_Efficiency Longer_Life->Operational_Efficiency Maintained_Viscosity->Operational_Efficiency

Influence of Properties on High-Temperature Performance

References

Purity Analysis of Di-p-tolylmethane for OLED Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of Organic Light-Emitting Diode (OLED) technology, the purity of constituent organic materials is a critical determinant of device performance, directly impacting efficiency, operational lifetime, and color purity. Di-p-tolylmethane has been identified as a potential host material in the emissive layer of OLEDs. This guide provides a comprehensive comparison of Di-p-tolylmethane with established alternative host materials, supported by detailed experimental protocols for purity analysis and device characterization.

Performance Comparison of OLED Host Materials

The selection of a host material is pivotal for achieving high-performance phosphorescent OLEDs (PhOLEDs). An ideal host should possess a high triplet energy to confine excitons on the dopant, balanced charge transport characteristics, and excellent thermal and morphological stability. While specific performance data for Di-p-tolylmethane in OLED devices is not extensively documented in publicly available literature, a comparative analysis with well-characterized host materials such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA) can establish a benchmark for its evaluation.

PropertyDi-p-tolylmethaneCBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)mCP (1,3-Bis(N-carbazolyl)benzene)TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine)
Purity (typical) >99.0% (GC)>99.5% (sublimed)>99.5% (sublimed)>99.5% (sublimed)
Triplet Energy (eV) Data not available~2.56~2.91~2.85
HOMO (eV) Data not available~6.0~5.9~5.7
LUMO (eV) Data not available~2.9~2.4~2.4
Glass Transition Temp. (°C) Data not available110135151
Max. EQE (Green PhOLED) Data not available~20-25%[1]~20-25%~20-25%
Max. EQE (Blue PhOLED) Data not availableNot ideal host~15-20%~15-20%
Lifetime (T95 @ 1000 cd/m²) Data not availableDevice dependentDevice dependentDevice dependent

Note: Performance metrics for CBP, mCP, and TCTA are representative values from literature and can vary based on device architecture and fabrication conditions.

Experimental Protocols

Accurate and reproducible analysis of material purity and device performance is paramount. The following are detailed methodologies for key experiments.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining the purity of volatile organic compounds like Di-p-tolylmethane and identifying potential impurities.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Di-p-tolylmethane sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent such as toluene or dichloromethane.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean GC vial.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

c. Data Analysis:

  • Identify the main peak corresponding to Di-p-tolylmethane.

  • Calculate the purity by the area percentage method.

  • Identify impurity peaks by comparing their mass spectra with the NIST library. Pay close attention to potential halogenated byproducts from synthesis.

Impurity Identification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is crucial for identifying non-volatile or thermally labile impurities that may not be detected by GC-MS.

a. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Di-p-tolylmethane in a suitable solvent mixture (e.g., acetonitrile/tetrahydrofuran).

  • Dilute the stock solution to a final concentration of 10 µg/mL.

b. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Shimadzu LCMS-2020 or equivalent single quadrupole or TOF mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Dual Ion Source (DUIS) combining Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is recommended to detect a wide range of impurities[1].

  • Mass Range: 100-1000 m/z.

c. Data Analysis:

  • Analyze the mass spectra of any detected impurity peaks to determine their molecular weights.

  • Utilize fragmentation patterns to aid in structural elucidation.

OLED Device Fabrication and Characterization

A standardized device architecture is essential for comparing the performance of different host materials.

a. Substrate Preparation:

  • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried in a nitrogen stream and treated with UV-ozone for 10 minutes immediately before deposition.

b. Organic and Metal Layer Deposition:

  • All organic layers and the metal cathode are deposited by thermal evaporation in a high vacuum chamber (< 10⁻⁶ Torr).

  • A typical device structure for evaluating a host material (e.g., Di-p-tolylmethane) in a green phosphorescent OLED would be:

    • ITO / Hole Injection Layer (HIL) (e.g., HAT-CN, 10 nm) / Hole Transport Layer (HTL) (e.g., TAPC, 40 nm) / Emissive Layer (EML) (e.g., Host :Ir(ppy)₃ (8%), 30 nm) / Electron Transport Layer (ETL) (e.g., TPBi, 40 nm) / Electron Injection Layer (EIL) (e.g., LiF, 1 nm) / Cathode (Al, 100 nm).

  • Deposition rates should be carefully controlled: ~0.1 nm/s for organics and LiF, and ~0.5 nm/s for Al.

c. Device Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.

  • The electroluminescence (EL) spectra are measured with a spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

  • The operational lifetime is tested by monitoring the luminance decay under a constant DC current density (e.g., at an initial luminance of 1000 cd/m²).

Visualizations

Purity_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Interpretation Sample Di-p-tolylmethane Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter GCMS GC-MS Analysis Filter->GCMS Volatile Analysis HPLCMS HPLC-MS Analysis Filter->HPLCMS Non-Volatile Analysis Purity Purity Determination (%) GCMS->Purity ImpurityID Impurity Identification GCMS->ImpurityID HPLCMS->ImpurityID

Caption: Workflow for the purity analysis of Di-p-tolylmethane.

OLED_Structure cluster_OLED OLED Device Architecture Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (e.g., TPBi) EML Emissive Layer (Host:Dopant) HTL Hole Transport Layer (e.g., TAPC) HIL Hole Injection Layer (e.g., HAT-CN) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multi-layer OLED device structure.

Material_Comparison_Logic cluster_Properties Key Performance Indicators cluster_Performance Device Performance Metrics DPTM Di-p-tolylmethane Purity Purity DPTM->Purity TripletEnergy Triplet Energy DPTM->TripletEnergy Mobility Charge Mobility DPTM->Mobility Stability Thermal Stability DPTM->Stability EQE External Quantum Efficiency (EQE) Purity->EQE TripletEnergy->EQE Voltage Driving Voltage Mobility->Voltage Lifetime Operational Lifetime Stability->Lifetime EQE->Lifetime

Caption: Relationship between material properties and OLED performance.

References

Comparative Guide to the Kinetic Studies of Di-p-tolylmethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of the Di-p-tolylmethane synthesis reaction, a process of significant interest in organic synthesis for the production of diarylmethane derivatives. These derivatives are crucial intermediates in the manufacturing of various fine chemicals, resins, and pharmaceuticals. This document summarizes key quantitative data, details experimental protocols for kinetic analysis, and presents a logical workflow for these studies.

Executive Summary

The synthesis of Di-p-tolylmethane is typically achieved through the acid-catalyzed Friedel-Crafts alkylation of toluene with formaldehyde. While extensive research exists on Friedel-Crafts reactions in general, specific and detailed kinetic studies on this particular transformation are less common in publicly available literature. This guide compiles and analyzes the available data to provide a comprehensive overview for researchers. The primary focus is on understanding the reaction mechanism, determining reaction rates, and identifying the influence of various catalysts and reaction conditions on the yield and selectivity of Di-p-tolylmethane.

Data Presentation: A Comparative Analysis

Due to the limited availability of direct kinetic data for the synthesis of Di-p-tolylmethane, this section presents a comparative summary of related reactions, primarily focusing on the alkylation of toluene and the condensation reactions of formaldehyde. This data provides valuable insights into the expected kinetic behavior of the target reaction.

Table 1: Comparison of Catalytic Performance in Toluene Alkylation and Formaldehyde Condensation Reactions

Catalyst SystemReactantsTemperature (°C)Toluene Conversion (%)Product Selectivity (%)Key Findings & Citation
Cs/[email protected]Toluene, Methanol (forms formaldehyde in-situ)3006.5891.64 (side-chain alkylation), 54.16 (styrene)The catalyst with adjustable acid-base sites showed good performance for side-chain alkylation.[1]
HY ZeoliteToluene, 1-Heptene90--Isomerization reactions were found to be the fastest compared to alkylation and coking.[2]
Silica modified HZSM-5Toluene, Methanol400-450--A simple power law model was found to be satisfactory in predicting toluene conversions and p-xylene selectivities.
ZnAlMCM-41Styrene, Paraformaldehyde--High selectivity for 4-phenyl-1,3-dioxaneA reusable and ecofriendly solid acid catalyst for Prins cyclization.[3]

Note: The data presented highlights the variability in reaction outcomes based on the catalyst and reactants used. For the synthesis of Di-p-tolylmethane, an acid-catalyzed system is essential to promote the electrophilic attack of protonated formaldehyde on the toluene ring.

Experimental Protocols for Kinetic Studies

A detailed experimental protocol is crucial for obtaining reliable and reproducible kinetic data. The following outlines a general methodology for studying the kinetics of the Di-p-tolylmethane synthesis.

Materials and Methods
  • Reactants: Toluene (high purity), Formaldehyde (typically as a solution, e.g., formalin, or as paraformaldehyde).

  • Catalyst: A suitable acid catalyst, which can be homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) or heterogeneous (e.g., zeolites, sulfated zirconia).

  • Solvent: An inert solvent if required, though the reaction is often carried out in excess toluene.

  • Analytical Standards: Pure samples of Di-p-tolylmethane and potential by-products for calibration of analytical instruments.

Experimental Setup

A typical experimental setup for a liquid-phase kinetic study would involve:

  • Reactor: A batch reactor equipped with a magnetic stirrer, a temperature controller, a condenser, and sampling ports. For reactions under pressure, a suitable autoclave would be necessary.

  • Sampling System: A system that allows for the withdrawal of small, representative samples from the reactor at specific time intervals without significantly disturbing the reaction conditions.

  • Analytical Instrumentation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of reactants and products. Mass Spectrometry (MS) coupled with GC or HPLC can be used for product identification.

Kinetic Experiment Procedure
  • Catalyst Activation (for heterogeneous catalysts): The solid catalyst is typically activated by heating under vacuum or in a stream of an inert gas to remove adsorbed water and other impurities.

  • Reaction Initiation: The reactor is charged with the reactants (toluene and formaldehyde) and the solvent (if any). The mixture is brought to the desired reaction temperature. The reaction is initiated by adding the catalyst.

  • Sampling: Samples are withdrawn from the reactor at regular intervals throughout the course of the reaction.

  • Sample Analysis: The collected samples are immediately quenched (e.g., by cooling or adding a reaction inhibitor) and then analyzed using GC or HPLC to determine the concentrations of toluene, formaldehyde, Di-p-tolylmethane, and any by-products.

  • Data Analysis: The concentration-time data is used to determine the initial reaction rate and to test different kinetic models (e.g., power-law, Langmuir-Hinshelwood) to find the one that best fits the experimental data. The rate constants and activation energy can then be calculated from the best-fit model.[2]

Mandatory Visualization

Reaction Mechanism and Kinetic Modeling Workflow

The following diagram illustrates the general workflow for investigating the reaction mechanism and developing a kinetic model for the synthesis of Di-p-tolylmethane.

G Workflow for Kinetic Study of Di-p-tolylmethane Synthesis cluster_0 Experimental Phase cluster_1 Data Analysis & Modeling Phase A Reactant & Catalyst Preparation B Batch Reactor Experiment (Varying T, Concentration, Catalyst Loading) A->B C Time-course Sampling & Quenching B->C D Quantitative Analysis (GC/HPLC) C->D E Concentration vs. Time Data Plotting D->E G Postulation of Reaction Mechanism (e.g., Friedel-Crafts) D->G Inform F Initial Rate Determination E->F I Kinetic Model Fitting & Parameter Estimation (Rate Constants, Activation Energy) F->I H Derivation of Rate Law from Mechanism G->H H->I J Model Validation I->J

Caption: Workflow for a kinetic study of Di-p-tolylmethane synthesis.

Proposed Signaling Pathway (Reaction Mechanism)

The synthesis of Di-p-tolylmethane proceeds via an electrophilic aromatic substitution mechanism. The following diagram illustrates the key steps involved in the acid-catalyzed reaction.

G Proposed Mechanism for Di-p-tolylmethane Synthesis HCHO Formaldehyde Protonated_HCHO Protonated Formaldehyde (Electrophile) HCHO->Protonated_HCHO + H+ Sigma_Complex1 σ-Complex Intermediate Protonated_HCHO->Sigma_Complex1 + Toluene Toluene1 Toluene Benzyl_Alcohol p-Methylbenzyl Alcohol Sigma_Complex1->Benzyl_Alcohol - H+ Protonated_Alcohol Protonated p-Methylbenzyl Alcohol Benzyl_Alcohol->Protonated_Alcohol + H+ Carbocation p-Methylbenzyl Carbocation (Electrophile) Protonated_Alcohol->Carbocation - H2O Sigma_Complex2 σ-Complex Intermediate Carbocation->Sigma_Complex2 + Toluene Toluene2 Toluene DPTM Di-p-tolylmethane Sigma_Complex2->DPTM - H+

Caption: Acid-catalyzed synthesis of Di-p-tolylmethane mechanism.

Conclusion

References

A Comparative Analysis of Di-p-tolylmethane and Di-p-tolyl Ether: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision. This guide provides a detailed comparative analysis of two structurally related aromatic compounds: Di-p-tolylmethane and Di-p-tolyl ether. The following sections will objectively compare their physicochemical properties, synthesis methodologies, and known applications, supported by structured data and detailed experimental protocols.

Physicochemical Properties: A Tabulated Comparison

The fundamental physicochemical properties of Di-p-tolylmethane and Di-p-tolyl ether are summarized below. These properties influence their behavior in various chemical and physical processes, impacting their suitability for different research and development applications.

PropertyDi-p-tolylmethaneDi-p-tolyl Ether
CAS Number 4957-14-61579-40-4
Molecular Formula C₁₅H₁₆C₁₄H₁₄O
Molecular Weight 196.29 g/mol 198.26 g/mol
Appearance White to light yellow powder or crystalsWhite to almost white powder to crystal
Melting Point 26-28 °C47-49 °C
Boiling Point 297-298 °C285 °C
Solubility Soluble in non-polar organic solvents.Soluble in acetone, benzene, and ether.[1]
Structure Two p-tolyl groups linked by a methylene bridge.Two p-tolyl groups linked by an oxygen atom.

Synthesis Methodologies: A Comparative Overview

The synthesis of Di-p-tolylmethane and Di-p-tolyl ether typically proceeds through distinct and well-established organic reactions. The choice of synthesis route depends on the availability of starting materials, desired purity, and reaction scale.

Di-p-tolylmethane Synthesis via Friedel-Crafts Alkylation

Di-p-tolylmethane is commonly synthesized via the Friedel-Crafts alkylation of toluene with a suitable methylene source, such as formaldehyde or dichloromethane, in the presence of a Lewis acid catalyst.

Toluene Toluene Intermediate Electrophilic Intermediate Toluene->Intermediate Electrophilic Aromatic Substitution Methylene_Source Methylene Source (e.g., Formaldehyde) Methylene_Source->Intermediate Lewis_Acid Lewis Acid Catalyst (e.g., AlCl₃) Lewis_Acid->Intermediate Di_p_tolylmethane Di-p-tolylmethane Intermediate->Di_p_tolylmethane p_Cresol p-Cresol Intermediate Copper Alkoxide Intermediate p_Cresol->Intermediate p_Tolyl_Halide p-Tolyl Halide p_Tolyl_Halide->Intermediate Copper_Catalyst Copper Catalyst (e.g., CuI) Copper_Catalyst->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Di_p_tolyl_ether Di-p-tolyl Ether Intermediate->Di_p_tolyl_ether Reductive Elimination Application Desired Application Flexibility Need for Rotational Flexibility? Application->Flexibility Polarity Increased Polarity Beneficial? Application->Polarity Rigidity Need for a more Rigid Linker? Application->Rigidity Flexibility->Rigidity No DPTE Select Di-p-tolyl ether Flexibility->DPTE Yes Polarity->Rigidity No Polarity->DPTE Yes DPTM Select Di-p-tolylmethane Rigidity->DPTM Yes

References

Validating the Structure of Di-p-tolylmethane: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of di-p-tolylmethane using a suite of spectroscopic techniques. This guide provides a comparative analysis with its structural isomers and a related compound, supported by experimental data and detailed methodologies.

The precise structural elucidation of a chemical compound is a cornerstone of chemical research and drug development. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture and confirm the identity of a synthesized or isolated compound. This guide focuses on the validation of the di-p-tolylmethane structure, comparing its spectroscopic fingerprint with those of its isomers, di-o-tolylmethane and di-m-tolylmethane, as well as the parent compound, diphenylmethane.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for di-p-tolylmethane and its comparators.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Di-p-tolylmethane Methyl (CH₃)~2.3Singlet-
Methylene (CH₂)~3.9Singlet-
Aromatic (C₆H₄)~7.1 (d), ~7.0 (d)Doublet, Doublet~8
DiphenylmethaneMethylene (CH₂)3.97Singlet-
Aromatic (C₆H₅)7.27 (t), 7.21-7.17 (m)Triplet, Multiplet8.0
4-Methyl-diphenylmethaneMethyl (CH₃)2.30Singlet-
Methylene (CH₂)3.93Singlet-
Aromatic (C₆H₄, C₆H₅)7.26 (t), 7.20-7.17 (m), 7.10-7.06 (m)Triplet, Multiplet, Multiplet7.5

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundCarbonChemical Shift (δ, ppm)
Di-p-tolylmethane Methyl (CH₃)~21
Methylene (CH₂)~41
Aromatic (ipso-C)~138
Aromatic (C-CH₃)~135
Aromatic (CH)~129, ~128
DiphenylmethaneMethylene (CH₂)42.1
Aromatic (ipso-C)141.3
Aromatic (CH)129.1, 128.6, 126.2
4-Methyl-diphenylmethaneMethyl (CH₃)21.2
Methylene (CH₂)41.7
Aromatic (ipso-C)141.6, 138.2
Aromatic (C-CH₃)135.7
Aromatic (CH)129.3, 129.04, 128.98, 128.6, 126.1
Di-o-tolylmethaneMethylene (CH₂)-
Aromatic (CH)-

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
Di-p-tolylmethane ~3020-3050Aromatic C-H stretch
~2920, ~2860Aliphatic C-H stretch (CH₂, CH₃)
~1610, ~1510Aromatic C=C stretch
~810p-disubstituted benzene C-H bend
Diphenylmethane~3025-3085Aromatic C-H stretch
~2925, ~2850Aliphatic C-H stretch (CH₂)
~1600, ~1495, ~1450Aromatic C=C stretch
~735, ~695Monosubstituted benzene C-H bend

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
Di-p-tolylmethane C₁₅H₁₆196.29196 (M⁺), 181 (M-CH₃)⁺, 105, 91
DiphenylmethaneC₁₃H₁₂168.23168 (M⁺), 167 (M-H)⁺, 91 (tropylium ion)
Di-o-tolylmethaneC₁₅H₁₆196.29196 (M⁺), 181 (M-CH₃)⁺, 104, 91

Experimental Protocols

A brief overview of the standard experimental procedures for the spectroscopic techniques is provided below.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. For liquid samples, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to which a small amount of a reference standard, typically tetramethylsilane (TMS), is added. For ¹H NMR, key parameters include the number of signals, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern) and coupling constants (J) in Hertz (Hz). For ¹³C NMR, the chemical shifts of the unique carbon atoms are recorded.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of di-p-tolylmethane using the collective spectroscopic data.

structure_validation cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_comparison Comparative Analysis IR IR IR_Data Functional Groups (Aromatic, Alkyl) IR->IR_Data 1H_NMR ¹H NMR 1H_NMR_Data Proton Environment (Symmetry, Chemical Shift, Splitting) 1H_NMR->1H_NMR_Data 13C_NMR ¹³C NMR 13C_NMR_Data Carbon Skeleton (Number of unique carbons) 13C_NMR->13C_NMR_Data MS MS MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Validation Structure Validated: Di-p-tolylmethane IR_Data->Structure_Validation Compare_Isomers Compare with Isomers (o-, m-tolylmethane) 1H_NMR_Data->Compare_Isomers 13C_NMR_Data->Compare_Isomers Compare_Parent Compare with Parent (Diphenylmethane) MS_Data->Compare_Parent Compare_Isomers->Structure_Validation Compare_Parent->Structure_Validation

Caption: Workflow for di-p-tolylmethane structure validation.

Discussion

The spectroscopic data provides a clear and unambiguous confirmation of the di-p-tolylmethane structure.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of di-p-tolylmethane is expected to be relatively simple due to the molecule's symmetry. The two tolyl groups are equivalent, and within each tolyl group, the two aromatic protons ortho to the methylene bridge are equivalent, as are the two protons meta to the bridge. This leads to two distinct doublet signals for the aromatic protons, a singlet for the two equivalent methyl groups, and a singlet for the methylene protons. This pattern is distinct from what would be expected for the less symmetrical di-o-tolylmethane and di-m-tolylmethane isomers, which would exhibit more complex splitting patterns in their aromatic regions. The comparison with diphenylmethane highlights the presence of the methyl groups in di-p-tolylmethane.

  • ¹³C NMR Spectroscopy: The symmetry of di-p-tolylmethane is also evident in its ¹³C NMR spectrum. Due to the equivalence of the two tolyl groups, only five signals are expected: one for the methyl carbons, one for the methylene carbon, and three for the aromatic carbons (ipso, ortho, and meta to the methylene bridge, and the carbon bearing the methyl group). This is a significantly smaller number of signals than would be predicted for the ortho and meta isomers.

  • Infrared Spectroscopy: The IR spectrum of di-p-tolylmethane shows characteristic absorptions for aromatic C-H stretching, aliphatic C-H stretching of the methyl and methylene groups, and aromatic C=C stretching. Crucially, the presence of a strong absorption band around 810 cm⁻¹ is indicative of a 1,4- (or para-) disubstituted benzene ring, which is a key feature of the di-p-tolylmethane structure. This band would be absent or shifted in the spectra of the ortho and meta isomers.

  • Mass Spectrometry: The mass spectrum of di-p-tolylmethane shows a molecular ion peak (M⁺) at m/z 196, confirming its molecular weight. A prominent fragment ion at m/z 181 corresponds to the loss of a methyl group (M-15), which is a characteristic fragmentation for tolyl-containing compounds. The fragmentation pattern can be compared to that of diphenylmethane to further support the proposed structure.

By integrating the information from these complementary spectroscopic techniques and comparing the data with that of its structural isomers and the parent compound, a definitive validation of the di-p-tolylmethane structure can be achieved. This systematic approach is fundamental in ensuring the purity and identity of compounds in research and industrial applications.

Benchmarking Di-p-tolylmethane Derivatives as Hole Transport Materials in Electronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced electronic materials, the quest for efficient, stable, and cost-effective hole transport materials (HTMs) is paramount for the advancement of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). While established materials like Spiro-OMeTAD and PTAA dominate the field, researchers are continuously exploring novel molecular architectures to overcome existing limitations. This guide provides a comparative benchmark of a hole transport material featuring a di-p-tolylmethane core, placing its performance in context with leading alternatives.

Due to the limited availability of performance data on a specific, universally recognized di-p-tolylmethane-based HTM, this guide will focus on a representative molecule, N,N'-bis(4-methylphenyl)-N,N'-diphenyl-4,4'-diaminodiphenylmethane , which contains the di-p-tolylmethane core functionalized with triphenylamine units, a common strategy for designing HTMs. We will compare its theoretically expected and, where available, experimentally determined properties with those of the widely used Spiro-OMeTAD and PTAA.

Performance Comparison of Hole Transport Materials

The efficacy of a hole transport material is primarily determined by its hole mobility, thermal stability, and appropriate energy level alignment with adjacent layers in an electronic device. The following table summarizes key performance metrics for our representative di-p-tolylmethane derivative alongside Spiro-OMeTAD and PTAA.

PropertyDi-p-tolylmethane Derivative (Representative)Spiro-OMeTADPTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
Hole Mobility (cm²/Vs) Theoretically high, awaiting extensive experimental data~2 x 10⁻⁴~1 x 10⁻³
Highest Occupied Molecular Orbital (HOMO) Level (eV) -5.1 to -5.3 (estimated)~ -5.22~ -5.2
Glass Transition Temperature (Tg) (°C) Moderate to High121135
Device Efficiency (PCE % in PSCs) To be determined through device fabrication>25% (with dopants)>21%

Note: The data for the di-p-tolylmethane derivative is largely based on theoretical calculations and preliminary experimental findings for structurally similar molecules due to a lack of extensive research on this specific compound.

Experimental Protocols

Accurate benchmarking of HTM performance relies on standardized experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of hole transport materials.

Hole Mobility Measurement: Space-Charge Limited Current (SCLC) Method

The SCLC method is a reliable technique to determine the charge carrier mobility in organic semiconductors.

Device Fabrication:

  • A single-carrier "hole-only" device is fabricated with the structure: ITO / PEDOT:PSS / HTM / Au.

  • Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • A hole injection layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.

  • The hole transport material (e.g., the di-p-tolylmethane derivative, Spiro-OMeTAD, or PTAA) is dissolved in a suitable solvent (e.g., chlorobenzene) and spin-coated on top of the PEDOT:PSS layer. The thickness of the film is carefully controlled.

  • Finally, a gold (Au) top electrode is deposited by thermal evaporation through a shadow mask.

Measurement:

  • The current density-voltage (J-V) characteristics of the device are measured in the dark using a source meter.

  • The mobility (µ) is calculated from the SCLC region of the J-V curve using the Mott-Gurney law:

    J = (9/8)ε₀εᵣµ(V²/d³)

    where:

    • J is the current density

    • ε₀ is the permittivity of free space

    • εᵣ is the relative permittivity of the material

    • µ is the hole mobility

    • V is the applied voltage

    • d is the thickness of the HTM layer

Cyclic Voltammetry (CV) for HOMO Level Determination

Cyclic voltammetry is used to determine the oxidation potential of the HTM, from which the HOMO energy level can be estimated.

Procedure:

  • The HTM is dissolved in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The potential of the working electrode is swept, and the resulting current is measured.

  • The HOMO level is calculated from the onset of the first oxidation peak using the following equation, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference:

    E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

Visualizations

Logical Relationship of HTM Properties to Device Performance

HTM_Properties cluster_properties HTM Properties cluster_performance Device Performance High Hole Mobility High Hole Mobility High Efficiency High Efficiency High Hole Mobility->High Efficiency Enables efficient charge extraction Low Operating Voltage Low Operating Voltage High Hole Mobility->Low Operating Voltage Reduces resistive losses Good Thermal Stability Good Thermal Stability Good Stability Good Stability Good Thermal Stability->Good Stability Prevents degradation at operating temperatures Appropriate HOMO Level Appropriate HOMO Level Appropriate HOMO Level->Low Operating Voltage Facilitates efficient hole injection

Caption: Key HTM properties and their impact on device performance.

Experimental Workflow for Hole Mobility Measurement (SCLC)

SCLC_Workflow cluster_fab Device Fabrication cluster_meas Measurement & Analysis A Substrate Cleaning (ITO Glass) B PEDOT:PSS Spin-Coating A->B C HTM Spin-Coating B->C D Gold Electrode Evaporation C->D E J-V Measurement (Dark) D->E Fabricated 'Hole-Only' Device F Data Analysis (Mott-Gurney Law) E->F G Hole Mobility (µ) Calculation F->G

Caption: Workflow for determining hole mobility using the SCLC method.

A Comparative Guide to Experimental and Theoretical Data for Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referencing of available experimental data with theoretical approaches for the characterization of Di-p-tolylmethane (also known as 4,4'-Dimethyldiphenylmethane). By presenting established physical and spectral properties alongside the computational methodologies used to predict them, this document serves as a valuable resource for researchers working with diarylmethane compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key physicochemical and spectral properties of Di-p-tolylmethane, comparing experimentally determined values with theoretical predictions and computational methodologies.

Table 1: Physicochemical Properties of Di-p-tolylmethane

PropertyExperimental ValueTheoretical Value / Predictive Approach
Molecular Formula C₁₅H₁₆[1][2]C₁₅H₁₆
Molecular Weight 196.29 g/mol [1][2]196.29 g/mol
CAS Number 4957-14-6[1][2]N/A
Appearance White or colorless to light yellow powder or liquid[3]N/A
Melting Point 26.5 °C (299.65 K)Prediction is complex; not directly related to structure.[4]
Boiling Point 165 °C at 12 mmHg (2.1 kPa)[5]Can be predicted using Quantitative Structure-Property Relationship (QSPR) models based on molecular descriptors.[6][7][8]
Density Data not readily available in literature.Can be predicted using Density Functional Theory (DFT) calculations.[9]

Table 2: Spectroscopic Data for Di-p-tolylmethane

Spectroscopic DataExperimental DataTheoretical Prediction / Interpretation
¹H NMR Data not readily available in literature.Predicted Shifts (CDCl₃): - ~7.1 ppm (d, 4H): Aromatic protons ortho to the CH₂ group.- ~7.0 ppm (d, 4H): Aromatic protons meta to the CH₂ group.- ~3.9 ppm (s, 2H): Methylene (CH₂) protons.- ~2.3 ppm (s, 6H): Methyl (CH₃) protons.
¹³C NMR Data not readily available in literature.Predicted Shifts (CDCl₃): - ~140 ppm: Quaternary aromatic carbons attached to the CH₂ group.- ~135 ppm: Quaternary aromatic carbons attached to the CH₃ group.- ~129 ppm: Aromatic CH carbons.- ~128 ppm: Aromatic CH carbons.- ~41 ppm: Methylene (CH₂) carbon.- ~21 ppm: Methyl (CH₃) carbons.
Mass Spectrometry Major Peaks (m/z): 196 (M⁺), 181, 105, 91[1]Interpretation: - 196: Molecular ion [M]⁺.- 181: Loss of a methyl group [M-CH₃]⁺.- 105: Tropylium ion derivative [C₈H₉]⁺.- 91: Tropylium ion [C₇H₇]⁺.
Infrared (IR) Key Absorptions (cm⁻¹): ~3020 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1510 (aromatic C=C stretch), ~810 (para-substituted C-H bend)[1]Interpretation: Corresponds to characteristic vibrational modes of a para-substituted diarylmethane structure.

Visualization of Analytical Workflow

The effective analysis of a chemical compound like Di-p-tolylmethane involves a logical workflow that integrates both experimental characterization and theoretical validation. The following diagram illustrates this comparative process.

G cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparative Cross-Referencing cluster_result Final Characterization exp_synthesis Synthesis & Purification exp_phys Physical Properties (MP, BP, Density) exp_synthesis->exp_phys exp_spec Spectroscopic Analysis (NMR, MS, IR) exp_synthesis->exp_spec comparison Data Comparison & Validation exp_phys->comparison Experimental Values exp_spec->comparison Experimental Spectra theo_model Molecular Modeling theo_dft DFT Calculations (NMR, IR Spectra) theo_model->theo_dft theo_qspr QSPR/ML Models (BP, Density) theo_model->theo_qspr theo_dft->comparison Predicted Spectra theo_qspr->comparison Predicted Values conclusion Structural Elucidation & Property Confirmation comparison->conclusion

Caption: Workflow for the comparative analysis of experimental and theoretical data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. The following sections describe standard protocols for the key experimental techniques cited.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid substance.[6][10]

  • Sample Preparation: A small amount of the dry, powdered Di-p-tolylmethane is packed into a thin-walled glass capillary tube, which is sealed at one end. The sample is compacted at the bottom of the tube to a height of a few millimeters.[10]

  • Apparatus: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp) alongside a calibrated thermometer or digital temperature probe.[11]

  • Procedure:

    • A preliminary rapid heating is often performed to determine an approximate melting range.[7][11]

    • For an accurate measurement, the apparatus is heated to a temperature about 10-15°C below the approximate melting point.

    • The temperature is then increased slowly, at a rate of 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[7][11]

    • The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The range between these two values is reported.[11] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: Approximately 5-10 mg of Di-p-tolylmethane is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to define the 0 ppm chemical shift.[2][12][13]

  • ¹H NMR Acquisition:

    • The spectrometer is tuned, and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), and a relaxation delay (1-5 seconds) to allow for full magnetization recovery between pulses.

    • Data is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance (1.1%) and smaller magnetic moment of the ¹³C nucleus, more scans are required compared to ¹H NMR to achieve a good signal-to-noise ratio.[14]

    • A standard experiment involves proton decoupling, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.[14] This simplifies the spectrum and enhances the signal via the Nuclear Overhauser Effect (nOe).[15]

    • A wider spectral width (e.g., 0 to 220 ppm) is used to encompass the larger range of carbon chemical shifts.[14][16]

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides information about the molecular weight and structural fragments of a compound.

  • Sample Introduction: The sample is introduced into the ion source, typically after separation by Gas Chromatography (GC), which is well-suited for volatile and thermally stable compounds like Di-p-tolylmethane.

  • Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[13] This energy is sufficient to eject an electron from the molecule, forming a radical cation known as the molecular ion (M⁺).

  • Fragmentation: The excess energy transferred during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. This fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule.[13]

  • Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

References

A Comparative Guide to the Quantification of Trace Impurites in Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Di-p-tolylmethane, a key building block in various synthetic pathways, is no exception. Even trace impurities can have a significant impact on reaction yields, product purity, and the safety profile of final pharmaceutical products. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of trace impurities in Di-p-tolylmethane, juxtaposed with High-Performance Liquid Chromatography (HPLC) as a viable alternative.

Quantitative Performance: GC-MS vs. HPLC

Gas Chromatography-Mass Spectrometry stands out as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like Di-p-tolylmethane.[1] Its high chromatographic resolution and the specificity of mass spectrometric detection allow for the separation and confident identification of structurally similar impurities. High-Performance Liquid Chromatography offers a complementary approach, particularly advantageous for non-volatile or thermally sensitive impurities that are not amenable to GC analysis.[1]

The following tables summarize the key quantitative performance metrics for both techniques, based on typical results for analogous aromatic hydrocarbons.

Table 1: Quantitative Performance of GC-MS for Trace Impurity Analysis

ParameterTypical Performance
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Linearity (R²)>0.995
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Table 2: Quantitative Performance of HPLC-UV for Trace Impurity Analysis

ParameterTypical Performance
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.2 - 2 µg/mL
Linearity (R²)>0.998
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 3%

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for the quantification of trace impurities in Di-p-tolylmethane using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation and quantification of volatile and semi-volatile trace impurities.

1. Sample Preparation:

  • Stock Solution: Accurately weigh approximately 100 mg of the Di-p-tolylmethane sample and dissolve it in 10 mL of a high-purity volatile solvent such as dichloromethane or toluene to create a 10 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of a certified reference standard of Di-p-tolylmethane and any known potential impurities to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard: To enhance quantitative accuracy, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time) to all samples and calibration standards at a fixed concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[2]

  • Injector: Split/splitless injector at 280°C. A splitless injection is preferable for trace analysis to maximize sensitivity.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 10 minutes at 300°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Scan Range: m/z 40-450.

    • Solvent Delay: 4 minutes.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the analysis of non-volatile or thermally labile impurities.

1. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Di-p-tolylmethane in the mobile phase (e.g., a mixture of acetonitrile and water).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution and solutions of known impurities in the mobile phase to concentrations ranging from 0.05 µg/mL to 20 µg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for aromatic hydrocarbons.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile, increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm and 254 nm.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and HPLC.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Di-p-tolylmethane Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Inject Inject into GC Add_IS->Inject Dilute Prepare Calibration Standards Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Integrate Peak Integration Detect->Integrate Identify Library Search & Impurity ID Integrate->Identify Quantify Quantification vs. Standards Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS workflow for impurity quantification.

Methodology Comparison cluster_gcms GC-MS cluster_hplc HPLC GCMS_Principle Separation based on Volatility & Polarity GCMS_Detection Mass-to-Charge Ratio (m/z) GCMS_Principle->GCMS_Detection GCMS_Adv Excellent for Volatile/ Semi-Volatile Impurities GCMS_Detection->GCMS_Adv GCMS_Disadv Not Suitable for Thermally Labile Compounds GCMS_Detection->GCMS_Disadv HPLC_Principle Separation based on Partitioning between Phases HPLC_Detection UV-Vis Absorbance HPLC_Principle->HPLC_Detection HPLC_Adv Ideal for Non-Volatile & Thermally Sensitive Impurities HPLC_Detection->HPLC_Adv HPLC_Disadv Lower Resolution for Complex Volatile Mixtures HPLC_Detection->HPLC_Disadv Start Trace Impurity Analysis in Di-p-tolylmethane Start->GCMS_Principle  If impurities are volatile Start->HPLC_Principle  If impurities are non-volatile

References

Safety Operating Guide

Navigating the Safe Disposal of Di-p-tolylmethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of di-p-tolylmethane, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle Di-p-tolylmethane with appropriate safety measures. This compound is harmful if swallowed, fatal if inhaled, causes serious eye irritation, and may have long-lasting harmful effects on aquatic life.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety glasses with side-shields or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Respiratory Protection: A NIOSH-approved respirator is necessary, especially where dust or aerosols may be generated.[1][2]

  • Body Protection: A lab coat or other protective clothing should be worn.

Always handle di-p-tolylmethane in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

Step-by-Step Disposal Protocol

The disposal of di-p-tolylmethane must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Carefully collect all surplus and non-recyclable di-p-tolylmethane into a designated, clearly labeled, and leak-proof container.

    • Any lab supplies contaminated with di-p-tolylmethane, such as gloves, weighing papers, and pipette tips, should also be placed in this hazardous waste container.

  • Container Management:

    • Ensure the waste container is made of a material compatible with di-p-tolylmethane.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.

  • Professional Disposal:

    • Disposal of di-p-tolylmethane must be handled by a licensed professional waste disposal service.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • A common method of disposal for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]

    • Place the spilled material into a suitable, sealed container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

Chemical and Safety Data for Di-p-tolylmethane

For quick reference, the following table summarizes key quantitative data for di-p-tolylmethane.

PropertyValue
Molecular Formula C₁₅H₁₆[1][2][3]
Molecular Weight 196.29 g/mol [1][2][3]
Appearance White or colorless to light yellow powder or lump[2]
Hazards Harmful if swallowed, Fatal if inhaled, Causes serious eye irritation, May cause long lasting harmful effects to aquatic life[1][2]
Experimental Protocols

This document provides operational guidance for the disposal of di-p-tolylmethane and does not cite specific experimental protocols. The procedures outlined are based on established safety data for the chemical.

Disposal Workflow for Di-p-tolylmethane

cluster_spill Spill Response A Identify Di-p-tolylmethane Waste (Surplus chemical, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) A->B C Collect Waste in a Labeled, Leak-Proof Container B->C D Store Container in a Designated Secure Waste Area C->D E Contact Environmental Health & Safety (EHS) for Professional Disposal D->E F Licensed Waste Contractor Incinerates Hazardous Waste E->F G Spill Occurs H Evacuate, Ventilate, and Don PPE G->H I Contain and Clean Spill (Avoid dust, do not use water) H->I J Collect Spill Debris as Hazardous Waste I->J J->C

Caption: Logical workflow for the proper disposal of di-p-tolylmethane.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Di-p-tolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Di-p-tolylmethane, offering procedural, step-by-step guidance to ensure laboratory safety and operational integrity. Adherence to these protocols is critical due to the compound's significant hazard profile.

Immediate Safety and Hazard Information

Di-p-tolylmethane is a hazardous substance that requires careful handling to prevent adverse health effects.[1][2] It is classified as fatal if inhaled and harmful if swallowed.[1][2] The compound can cause serious eye irritation and may have long-lasting harmful effects on aquatic life.[1][2] Due to the limited extent of comprehensive toxicological studies, all contact should be minimized.[1]

Key Hazard Statements:

  • Fatal if inhaled (H330)[1][2]

  • Harmful if swallowed (H302)[1][2]

  • Causes serious eye irritation (H319)[1]

  • May cause long lasting harmful effects to aquatic life (H413)[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense when handling Di-p-tolylmethane. The following PPE is mandatory to minimize exposure risk.

PPE CategorySpecificationRationale
Respiratory Protection A full-face particle respirator type N100 (US) or type P3 (EN 143) should be used where risk assessment shows air-purifying respirators are appropriate.[1] If the respirator is the sole means of protection, a full-face supplied-air respirator is required.[1]To prevent inhalation of potentially fatal dust or aerosols.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield are required.[1] Eye protection equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]To protect against serious eye irritation from splashes or dust.[1]
Hand Protection Chemical-resistant gloves must be worn.[1] Nitrile rubber gloves are a common choice for splash protection against a variety of chemicals.[3] Gloves must be inspected before use and disposed of after contamination.[1]To prevent skin contact and absorption.
Body Protection A laboratory coat or chemical-resistant apron should be worn.[4] In cases of potential significant exposure, a chemical-resistant suit may be necessary.To protect the skin from accidental contact.

Operational Plan for Safe Handling

A systematic approach to handling Di-p-tolylmethane is crucial. The following step-by-step protocol outlines the safe handling procedure from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of Di-p-tolylmethane, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation risk.[1]

  • Area Designation: Designate a specific area for handling Di-p-tolylmethane to prevent cross-contamination.

  • Spill Kit: Ensure a chemical spill kit with appropriate absorbent materials is readily accessible.

2. Handling and Use:

  • Personal Protective Equipment: Don all required PPE before handling the compound.

  • Avoiding Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Weighing: If weighing the solid, do so in a fume hood on a tared and contained weighing paper or in a closed container.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the handling area.[5]

3. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Location: Store in a cool, designated chemical storage area away from incompatible materials.

Disposal Plan

Proper disposal of Di-p-tolylmethane and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with Di-p-tolylmethane, including gloves, weighing papers, and disposable labware, must be treated as hazardous waste.

  • Waste Container: Collect waste in a dedicated, properly labeled, and sealed hazardous waste container.

  • Disposal Method: Di-p-tolylmethane waste should be disposed of by a licensed professional waste disposal service.[1] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not allow the product to enter drains.[1]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1] For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

First Aid:

  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician immediately.[1]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Take the victim immediately to the hospital and consult a physician.[1]

  • Eye Contact: If in eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[1]

Quantitative Data

Comprehensive toxicological data, including specific occupational exposure limits (OELs), for Di-p-tolylmethane are not well-established, as its properties have not been thoroughly investigated.[1] The following table summarizes available physical and chemical properties.

PropertyValue
Molecular Formula C15H16
Molecular Weight 196.29 g/mol
Appearance Solid
Melting Point Not available
Boiling Point Not available

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling Di-p-tolylmethane.

Safe Handling Workflow for Di-p-tolylmethane cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Designate Handling Area (Fume Hood) check_ppe Verify PPE Availability (Respirator, Goggles, Gloves) prep_area->check_ppe spill_kit Confirm Spill Kit is Accessible check_ppe->spill_kit don_ppe Don Appropriate PPE spill_kit->don_ppe handle_chem Handle Chemical in Fume Hood (Avoid Dust) don_ppe->handle_chem storage Store in Tightly Closed Container handle_chem->storage segregate_waste Segregate Contaminated Waste handle_chem->segregate_waste spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure package_waste Package in Labeled Container segregate_waste->package_waste dispose Arrange for Professional Disposal package_waste->dispose spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Logical workflow for the safe handling of Di-p-tolylmethane.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.